Product packaging for Quinaprilat-d5(Cat. No.:CAS No. 1279034-23-9)

Quinaprilat-d5

Cat. No.: B563381
CAS No.: 1279034-23-9
M. Wt: 415.5 g/mol
InChI Key: FLSLEGPOVLMJMN-KKQRNKNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinaprilat-d5, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O5 B563381 Quinaprilat-d5 CAS No. 1279034-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-KKQRNKNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662183
Record name (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279034-23-9
Record name (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Quinaprilat-d5: Chemical Properties, Structure, and Analytical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of Quinaprilat-d5, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. It details its role as an internal standard in analytical methodologies and describes its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Quinaprilat, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but distinguishable by its mass.

Quantitative Data Summary
PropertyValue
CAS Number 1279034-23-9[1]
Molecular Formula C₂₃H₂₁D₅N₂O₅
Molecular Weight 415.49 g/mol
Appearance Crystalline Solid; White to off-white solid
Melting Point 166 °C
Solubility Soluble in Methanol and DMSO
Storage Temperature 2-8°C (Refrigerator) or -20°C (Freezer)

Chemical Structure

Systematic Name: (3S)-2-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid.

This compound is the active diacid metabolite of the prodrug Quinapril, characterized by a tetrahydroisoquinoline carboxylic acid moiety linked to an alanine derivative which, in turn, is bonded to a carboxylated propyl group with a deuterated phenyl side chain. The deuterium labeling does not interfere with its chemical behavior but provides a distinct mass signature for mass spectrometric detection.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Quinaprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It exerts its therapeutic effects by competitively binding to and inhibiting ACE, the enzyme responsible for converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2][3] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and consequently, a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Quinaprilat increases bradykinin levels, which further contributes to its antihypertensive effect.

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by Quinaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Aldosterone Aldosterone Secretion Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Na_H2O_Retention Na+ and H₂O Retention Kidney->Na_H2O_Retention Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Quinaprilat This compound (ACE Inhibitor) Quinaprilat->ACE Inhibition

Mechanism of Quinaprilat in the RAAS pathway.

Experimental Protocols: Use in Quantitative Analysis

This compound is primarily used as an internal standard in bioanalytical methods, particularly for the quantification of Quinapril and its active metabolite, Quinaprilat, in biological matrices like plasma and urine.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing high accuracy and precision.[4]

General Workflow for LC-MS/MS Analysis of Quinaprilat

The following workflow outlines a typical procedure for the quantification of Quinaprilat in human plasma using this compound as an internal standard.

LCMS_Workflow start Start: Plasma Sample Collection step1 Spike with this compound (Internal Standard) start->step1 step2 Sample Preparation (e.g., Protein Precipitation or SPE) step1->step2 step3 Centrifugation & Supernatant Transfer step2->step3 step4 LC-MS/MS Injection step3->step4 step5 Chromatographic Separation (e.g., C18 column) step4->step5 step6 Mass Spectrometric Detection (MRM Mode) step5->step6 step7 Data Analysis: Ratio of Analyte to Internal Standard step6->step7 end End: Quantification of Quinaprilat step7->end

Workflow for Quinaprilat analysis using a deuterated internal standard.
Detailed Methodologies

While specific parameters vary between laboratories, a common approach for the LC-MS/MS analysis of Quinaprilat would involve the following:

  • Sample Preparation: A simple protein precipitation is often employed. An aliquot of plasma is treated with a mixture of acetonitrile and methanol (e.g., 8:2 v/v) containing a known concentration of this compound.[5] The sample is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis. Alternatively, Solid Phase Extraction (SPE) can be used for cleaner extracts.[6]

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column, such as a C8 or C18, is typically used for separation.[6]

    • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.5% formic acid in water) and an organic phase (e.g., acetonitrile) is common.[6]

    • Flow Rate: Maintained at a rate suitable for the column dimensions, often in the range of 0.2-0.5 mL/min.

    • Run Time: Methods are often optimized for high throughput, with run times as short as 2.8 to 6.3 minutes.[5][6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is typically used.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Quinaprilat and this compound.

      • Quinaprilat Transition: m/z (mass-to-charge ratio) of the precursor ion to a specific product ion.

      • This compound Transition: m/z of the deuterated precursor ion to its corresponding product ion.

    • Quantification: The concentration of Quinaprilat in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

This technical guide provides a foundational understanding of this compound for professionals in drug development and research. Its well-defined chemical properties and its role as an internal standard make it an indispensable tool for accurate bioanalysis in both preclinical and clinical studies.

References

Quinaprilat-d5: A Technical Guide to its Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical chemistry of Quinaprilat-d5, a deuterated internal standard of Quinaprilat. Quinaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, widely used in the management of hypertension and heart failure. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate bioanalytical quantification. This document outlines key quality attributes, detailed experimental protocols for purity determination, and the biological pathway of action for Quinaprilat.

Data Presentation: Certificate of Analysis Summary

The following tables summarize the typical specifications for a this compound reference standard, compiled from various supplier data sheets. These values are representative and may vary between different lots and suppliers.

Table 1: General Properties of this compound

PropertySpecification
Chemical Name(3S)-2-[(2S)-2-[[(1S)-1-Carboxy-(3-phenyl-d5)propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid
CAS Number1279034-23-9
Molecular FormulaC₂₃H₂₁D₅N₂O₅
Molecular Weight415.49 g/mol
AppearanceCrystalline Solid
SolubilitySoluble in Methanol

Table 2: Purity and Physical Characteristics of this compound

TestSpecification
Purity (by HPLC)>98%
Deuterated Forms (d₁-d₅)≥99%
Melting Point166-168°C

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and Water, with 0.1% TFA added to both solvents. A typical gradient might start at 10% Acetonitrile and increase to 90% over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 215 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an electrospray ionization (ESI) source. This can be coupled with an HPLC system (LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion or Injection: Introduce the sample into the mass spectrometer either by direct infusion or via an LC system.

  • Ionization: Use ESI in positive ion mode to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight of this compound (415.49 g/mol ).

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion at m/z 416.5. High-resolution mass spectrometry can be used to confirm the elemental composition.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY and HSQC can be performed for more detailed structural assignment.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum to confirm the structure. The absence of signals in the phenyl region of the ¹H NMR spectrum will confirm the deuterium labeling. The ¹³C NMR will show the carbon skeleton.

Mandatory Visualizations

Signaling Pathway of Quinaprilat

Quinapril is a prodrug that is hydrolyzed in the body to its active metabolite, Quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[1] By inhibiting ACE, Quinaprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the breakdown of bradykinin, a vasodilator. Inhibition of ACE by Quinaprilat leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.[1]

Quinaprilat_Signaling_Pathway cluster_0 Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin_label Catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Bradykinin Bradykinin ACE Angiotensin-Converting Enzyme (ACE) Inactive_Metabolites Inactive Metabolites ACE_label Catalyzed by ACE_label2 Catalyzed by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Quinaprilat This compound Quinaprilat->ACE Inhibits Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation Renin_label->Angiotensin_I ACE_label->Angiotensin_II ACE_label2->Inactive_Metabolites

Caption: Mechanism of action of Quinaprilat via inhibition of ACE.

Experimental Workflow for Purity Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound reference standard, from sample reception to final purity assessment.

Purity_Analysis_Workflow Start Receive this compound Sample Visual Visual Inspection (Appearance, Color) Start->Visual Solubility Solubility Test (e.g., in Methanol) Visual->Solubility HPLC HPLC Analysis (Purity Assessment) Solubility->HPLC LCMS LC-MS Analysis (Identity Confirmation) Solubility->LCMS NMR NMR Spectroscopy (Structural Elucidation) Solubility->NMR Data_Review Data Review and Analysis HPLC->Data_Review LCMS->Data_Review NMR->Data_Review Data_Review->Start Data Does Not Comply (Re-analysis) CoA Generate Certificate of Analysis Data_Review->CoA Data Complies with Specifications End Release for Use CoA->End

Caption: Workflow for the analytical testing of this compound.

References

Navigating the Kinetic Isotope Effect: A Technical Guide to the Pharmacokinetics and Metabolism of Deuterated Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known pharmacokinetics and metabolism of quinaprilat and explores the potential impact of deuteration. As of the writing of this guide, specific studies on the pharmacokinetics and metabolism of deuterated quinaprilat are not publicly available. Therefore, the discussion regarding the deuterated form is based on established principles of the kinetic isotope effect and data from other deuterated compounds.

Introduction: The Potential of Deuteration in ACE Inhibition

Quinapril, a prodrug, is rapidly converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3][4][5] Quinaprilat's therapeutic efficacy in managing hypertension and heart failure is well-established.[4][5] In the continuous quest to optimize drug efficacy and safety, the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a promising strategy in drug development.[6][7][8][9][10] This substitution can significantly alter a drug's metabolic profile, primarily by slowing down metabolic reactions involving the cleavage of carbon-hydrogen bonds—a phenomenon known as the kinetic isotope effect.[8][9]

This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of quinaprilat. It further delves into a theoretical exploration of how deuteration could modulate these properties, offering a forward-looking perspective for researchers and drug development professionals.

Pharmacokinetics of Non-Deuterated Quinapril and Quinaprilat

The pharmacokinetic profile of quinapril and its active metabolite, quinaprilat, has been extensively studied. Quinapril is readily absorbed and rapidly hydrolyzed to quinaprilat.[11] The following tables summarize the key pharmacokinetic parameters for both compounds.

Table 1: Pharmacokinetic Parameters of Quinapril (Non-Deuterated)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~1 hour[11]
Plasma Protein Binding ~97%[12]
Apparent Elimination Half-life (t1/2) ~0.8 hours[11]
Apparent Plasma Clearance ~1,850 mL/min[11]

Table 2: Pharmacokinetic Parameters of Quinaprilat (Non-Deuterated)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~2 hours[11]
Plasma Protein Binding ~97%[12]
Apparent Elimination Half-life (t1/2) ~1.9 hours[11]
Terminal Half-life ~25 hours (due to slow dissociation from ACE)
Apparent Plasma Clearance ~220 mL/min[11]
Renal Clearance Decreases with renal insufficiency[13]

Metabolism of Quinapril

Quinapril is a prodrug that undergoes extensive first-pass metabolism to its active form, quinaprilat.[2] This conversion is primarily mediated by esterases in the liver.[2] Besides the activation to quinaprilat, quinapril is also metabolized to other minor, inactive metabolites.[11]

The primary metabolic pathway involves the de-esterification of quinapril.[2] Two diketopiperazine metabolites of quinapril have also been identified in plasma and urine, each accounting for approximately 6% of an administered dose.[11]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Quinaprilat exerts its therapeutic effect by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[2] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[2]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Release Aldosterone Release Angiotensin_II->Aldosterone_Release Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Quinaprilat Quinaprilat (Deuterated or Non-Deuterated) Quinaprilat->ACE Inhibition

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of quinaprilat.

The Potential Impact of Deuteration on Quinaprilat's Pharmacokinetics and Metabolism: A Theoretical Framework

While specific data for deuterated quinaprilat is unavailable, the principles of the kinetic isotope effect allow for a predictive analysis of how deuteration might alter its pharmacokinetic and metabolic profile.[8][9]

Slower Rate of Metabolism

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] Consequently, metabolic reactions that involve the cleavage of a C-H bond at a deuterated position will proceed at a slower rate.[9] If the metabolism of quinaprilat to its inactive metabolites involves such a step, deuteration at the metabolically active sites could lead to:

  • Reduced Metabolic Clearance: A slower rate of metabolism would decrease the overall clearance of quinaprilat from the body.

  • Prolonged Half-Life: Reduced clearance would result in a longer elimination half-life.[10]

  • Increased Systemic Exposure (AUC): A longer half-life and reduced clearance would lead to a greater overall exposure to the active drug.[10]

Potential for Metabolic Switching

Deuteration at a primary site of metabolism can sometimes lead to "metabolic switching," where the metabolic burden shifts to alternative, non-deuterated sites on the molecule.[14] This could potentially lead to the formation of different metabolites, which would require thorough characterization to ensure they are not pharmacologically active or toxic.

Impact on Prodrug Activation

The conversion of the prodrug quinapril to the active quinaprilat is an ester hydrolysis reaction.[2] While this reaction does not directly involve the cleavage of a C-H bond, deuteration at positions adjacent to the ester group could potentially have a minor secondary isotope effect on the rate of hydrolysis, although this is generally less pronounced than primary isotope effects.

Quinapril_Metabolism cluster_deuteration Potential Impact of Deuteration Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat De-esterification Inactive_Metabolites Inactive Metabolites (e.g., Diketopiperazines) Quinaprilat->Inactive_Metabolites Further Metabolism Esterases Esterases (Liver) Esterases->Quinaprilat CYP450 CYP450 Enzymes (Potential Minor Pathway) CYP450->Inactive_Metabolites Deuterated_Quinaprilat Deuterated Quinaprilat (Hypothetical) Deuterated_Quinaprilat->Inactive_Metabolites Potentially Slower Metabolism Experimental_Workflow Start Start: Deuterated Quinaprilat Candidate In_Vitro In Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetic Study in Animals (e.g., Rats, Dogs) In_Vitro->In_Vivo_PK Promising Stability Metabolite_ID Metabolite Identification (LC-HRMS) In_Vivo_PK->Metabolite_ID Data_Analysis Data Analysis and Comparison with Non-Deuterated Quinaprilat Metabolite_ID->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

References

Stability and Storage of Quinaprilat-d5 Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Quinaprilat-d5 powder. This compound, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Understanding its stability is critical for ensuring the accuracy and reliability of analytical data. This document synthesizes available data on the degradation pathways, influencing factors, and analytical methodologies pertinent to the stability of Quinaprilat and its deuterated form.

Physicochemical Properties and Recommended Storage

This compound is a crystalline solid.[1] While specific long-term stability data for the deuterated form is not extensively published, information from suppliers and data on the non-deuterated form provide a strong basis for storage recommendations.

Table 1: Recommended Storage Conditions for this compound Powder

ConditionTemperatureDurationSource
Long-term-20°CUp to 3 years[2]
Short-term4°CUp to 2 years[2]
Alternative Short-term2-8°C (Refrigerator)Not specified
ShippingAmbient/Room TemperatureNot specified for storage[1]

Note: These recommendations are based on supplier data sheets. It is crucial to consult the certificate of analysis for specific lot information.

Degradation Pathways and Influencing Factors

Forced degradation studies on Quinapril, the prodrug of Quinaprilat, provide significant insight into the stability of this compound, as Quinaprilat is a primary degradation product and shares structural similarities. The principal degradation pathways are hydrolysis and intramolecular cyclization.

Key Factors Influencing Stability:

  • pH: Quinaprilat is most stable in a narrow pH range of approximately 5.5-6.5. Both acidic and, more significantly, basic conditions can accelerate degradation.

  • Humidity: The presence of moisture is a critical factor in the degradation of solid-state Quinapril and, by extension, this compound. Hydrolytic reactions are a common degradation process.[2]

  • Temperature: Elevated temperatures accelerate the degradation process.[2]

  • Excipients: In formulated products, basic excipients such as magnesium stearate can significantly increase the rate of degradation, whereas acidic excipients have a lesser impact.[3][4]

Primary Degradation Products:

The main degradation products identified in studies of Quinapril and Quinaprilat include:

  • Diketopiperazine (DKP) derivative: Formed through intramolecular cyclization. This is a major degradation product, particularly in the presence of moisture.

  • Ester hydrolysis products: Relevant for the prodrug Quinapril, leading to the formation of Quinaprilat.

Below is a diagram illustrating the primary degradation pathways of Quinapril, which are analogous for Quinaprilat.

G Simplified Degradation Pathway of Quinapril quinapril Quinapril quinaprilat Quinaprilat (Active Metabolite) quinapril->quinaprilat Hydrolysis (Ester Cleavage) dkp Diketopiperazine (DKP) Derivative quinapril->dkp Intramolecular Cyclization quinaprilat->dkp Intramolecular Cyclization

Caption: Simplified degradation pathways of Quinapril leading to Quinaprilat and a Diketopiperazine derivative.

Experimental Protocols for Stability Assessment

Stability-indicating analytical methods are essential for accurately determining the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common techniques.

Table 2: Example of a Stability-Indicating UPLC Method

ParameterCondition
Column BEH C18
Mobile Phase Acetonitrile and 10 mM Ammonium Hydrogencarbonate buffer (pH 8.2) (65:35, v/v)
Flow Rate 0.4 mL/min
Detection Diode Array Detector (DAD) and/or Mass Spectrometry (MS/MS)
Source: Adapted from a study on Quinapril degradation.

Forced Degradation Study Protocol (General Workflow):

Forced degradation studies are performed to identify potential degradation products and pathways. A typical workflow is as follows:

  • Stress Conditions: Expose the this compound powder to various stress conditions as per ICH guidelines (e.g., acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress).

  • Sample Preparation: Dissolve the stressed and unstressed samples in a suitable solvent, such as methanol.

  • Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

  • Peak Identification and Quantification: Identify and quantify the parent compound and any degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_stress Stress Conditions acid Acid Hydrolysis sample_prep Sample Preparation (Dissolution) acid->sample_prep base Base Hydrolysis base->sample_prep oxidation Oxidation oxidation->sample_prep thermal Thermal thermal->sample_prep photo Photolytic photo->sample_prep analysis UPLC-MS/MS Analysis sample_prep->analysis data_analysis Data Analysis (Peak Identification & Quantification) analysis->data_analysis report Stability Report data_analysis->report

Caption: General workflow for conducting a forced degradation study of this compound.

Summary and Recommendations

The stability of this compound powder is primarily influenced by temperature and humidity. To ensure its integrity for use as an analytical standard, the following recommendations should be followed:

  • Long-term Storage: Store the powder at -20°C in a tightly sealed container to minimize exposure to moisture.[2]

  • Short-term Storage: For frequent use, storage at 2-8°C is acceptable.

  • Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Solution Stability: Once dissolved, the stability of this compound in solution will be pH-dependent. For short-term storage of solutions, refrigeration is recommended.

By adhering to these storage and handling guidelines, researchers can ensure the stability of this compound powder and the integrity of their experimental results. Further in-house stability studies are recommended for specific applications and formulations.

References

Solubility Profile of Quinaprilat-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Quinaprilat-d5, the deuterated active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. Understanding the solubility of this compound in various organic solvents is critical for a range of research and development activities, including analytical method development, formulation studies, and in vitro assay design. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and provides a visual representation of a typical solubility determination workflow.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For this compound, publicly available quantitative data is limited. The following table summarizes the known solubility information for this compound and its non-deuterated counterpart, Quinaprilat, in common organic solvents. The data for Quinaprilat is included as a close structural analog and can serve as a valuable reference point.

CompoundSolventSolubilityConcentration (mg/mL)Molar Concentration (mM)
This compound Dimethyl Sulfoxide (DMSO)Soluble4.1510[1]
This compound MethanolSolubleNot QuantifiedNot Quantified
Quinaprilat Dimethyl Sulfoxide (DMSO)≥23 mg/mL≥23≥56
Quinaprilat MethanolSlightly solubleNot QuantifiedNot Quantified

Note on Other Organic Solvents:

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the thermodynamic solubility assay, often conducted using the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. Below is a detailed protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (solid powder)

  • High-purity organic solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Acetonitrile)

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a high concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved. A general starting point is to add 1-2 mg of the compound to 1 mL of the solvent.

    • Record the exact weight of the compound added.

    • Add a precise volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The time required for equilibration should ideally be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

    • For further clarification, filter the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic particles that could interfere with the analysis.

  • Analysis:

    • Dilute the clarified saturated solution with the same organic solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC method. The HPLC method should be capable of accurately quantifying this compound in the presence of the solvent.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • The resulting concentration is the thermodynamic solubility of this compound in the specific organic solvent at the tested temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute saturated solution E->F G HPLC analysis F->G H Quantify against calibration curve G->H I Determine Solubility H->I

Caption: Thermodynamic Solubility Determination Workflow.

References

A Technical Guide to Quinaprilat-d5: Commercial Availability and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Quinaprilat-d5, a deuterated internal standard essential for the accurate quantification of the active pharmaceutical ingredient, Quinaprilat. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence trials, and other analytical applications requiring precise measurement of Quinaprilat.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the key quantitative data from a selection of these suppliers for easy comparison. Please note that availability and pricing are subject to change, and it is recommended to contact the suppliers directly for the most current information.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
Biosynth EBC034231279034-23-9C₂₃H₂₁D₅N₂O₅415.5Not specifiedNot specified
Santa Cruz Biotechnology sc-2175781279034-23-9C₂₃H₂₁D₅N₂O₅415.49Not specifiedNot specified
MedchemExpress HY-127026S1279034-23-9C₂₃H₂₁D₅N₂O₅415.49Not specifiedPowder: -20°C (3 years), 4°C (2 years)
Cayman Chemical 307351279029-79-6C₂₅H₂₅D₅N₂O₅443.6≥98%-20°C
Cleanchem CL-QNP-191279034-23-9C₂₃H₂₁D₅N₂O₅415.5Not specifiedCustom synthesis
MyBioSource MBS60877511279034-23-9C₂₃H₂₁D₅N₂O₅415.49Not specifiedRoom Temperature
United States Biological Q1055-75.11279034-23-9C₂₃H₂₁D₅N₂O₅415.49Highly PurifiedRoom Temperature

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Quinaprilat, the active metabolite of the prodrug Quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis. By inhibiting ACE, Quinaprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of Bradykinin, a vasodilator. Therefore, ACE inhibition by Quinaprilat also leads to increased levels of Bradykinin, further contributing to its antihypertensive effect.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway cluster_Inhibition Mechanism of ACE Inhibitors Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Vasodilation_Effect Vasodilation Bradykinin->Vasodilation_Effect Quinaprilat This compound (ACE Inhibitor) ACE_Block Inhibition Quinaprilat->ACE_Block ACE_Block->Angiotensin_I Blocks Conversion ACE_Block->Bradykinin Blocks Degradation

Caption: The role of Quinaprilat in the RAAS and Bradykinin pathways.

Experimental Protocol: Quantification of Quinaprilat using LC-MS/MS with this compound Internal Standard

The following protocol outlines a general procedure for the determination of Quinaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is based on methodologies described in the scientific literature and should be optimized and validated for specific laboratory conditions.[1][2]

1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of Quinaprilat and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Quinaprilat by serially diluting the stock solution with a mixture of methanol and water.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Curve and QC Samples: Spike blank human plasma with the Quinaprilat working standard solutions to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed. The specific gradient program should be optimized to achieve good separation of Quinaprilat and this compound from endogenous plasma components.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Quinaprilat and this compound. These transitions should be determined and optimized using the individual standard solutions. For example:

      • Quinaprilat: m/z 385.2 → 242.1

      • This compound: m/z 390.2 → 247.1

    • Optimization: Optimize the declustering potential (DP), collision energy (CE), and other MS parameters to maximize the signal intensity for each transition.

4. Data Analysis

  • Integrate the peak areas of the MRM transitions for both Quinaprilat and this compound.

  • Calculate the peak area ratio of Quinaprilat to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Quinaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_Preparation 1. Sample & Standard Preparation cluster_Analysis 2. LC-MS/MS Analysis cluster_Data 3. Data Processing Plasma_Sample Plasma Sample (Unknown, Calibrant, QC) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: A typical workflow for Quinaprilat quantification.

References

An In-Depth Technical Guide to CAS Number 1279034-23-9 (Quinaprilat-d5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical applications of CAS number 1279034-23-9, chemically known as Quinaprilat-d5. This compound is the deuterium-labeled form of Quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document details its primary application as an internal standard in pharmacokinetic and bioequivalence studies. Furthermore, it elucidates the mechanism of action of Quinaprilat within the Renin-Angiotensin-Aldosterone System (RAAS), supported by quantitative data and detailed experimental protocols. Visual diagrams of key pathways and workflows are provided to facilitate a deeper understanding.

Chemical Properties and Identification

This compound is a stable, isotopically labeled analog of Quinaprilat. The introduction of five deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Quinaprilat in biological matrices.

PropertyValue
CAS Number 1279034-23-9
Chemical Name (3S)-2-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular Formula C₂₃H₂₁D₅N₂O₅
Molecular Weight Approximately 415.5 g/mol
Appearance White to off-white solid

Biological Activity and Mechanism of Action

This compound itself is not intended for therapeutic use but serves as a tool to study its non-deuterated, pharmacologically active counterpart, Quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular function.[4][5]

By inhibiting ACE, Quinaprilat prevents the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] This leads to vasodilation and a subsequent reduction in blood pressure. Additionally, the inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the vasodilatory effect.[1]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Quinaprilat

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increase_BP Increased Blood Pressure Vasoconstriction->Increase_BP Na_H2O_Retention Na+ and H₂O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Increase_BP Quinaprilat Quinaprilat Quinaprilat->ACE  inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat on ACE.

Pharmacokinetics of Quinaprilat

Quinaprilat is the active metabolite of the prodrug Quinapril and is primarily eliminated by the kidneys.[6] Its pharmacokinetic profile is crucial for determining appropriate dosing regimens. Renal impairment significantly affects the elimination of Quinaprilat, necessitating dose adjustments.[6]

Pharmacokinetic ParameterValueConditions
Time to Peak Plasma Concentration (Tmax) ~2 hoursFollowing oral administration of Quinapril[7]
Elimination Half-life ~2 hoursIn subjects with normal renal function[8]
Plasma Protein Binding 97%[6]
Primary Route of Elimination Renal[6]

Experimental Protocols: Quantification of Quinaprilat using this compound

This compound is widely used as an internal standard for the accurate quantification of Quinapril and Quinaprilat in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of Quinaprilat from plasma samples.[7][9]

Sample_Prep_Workflow Start Start: Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (this compound solution) Start->Add_IS Add_PP Add Protein Precipitation Agent (e.g., Acetonitrile) Add_IS->Add_PP Vortex Vortex Mix Add_PP->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions (Illustrative Example)

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation of Quinaprilat from matrix components
Injection Volume 5 - 10 µL

Mass Spectrometric Conditions (Illustrative Example)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Quinaprilat: m/z [parent ion] → m/z [fragment ion]
This compound: m/z [parent ion+5] → m/z [fragment ion]
Collision Energy Optimized for each transition
Dwell Time 50 - 100 ms

The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification.[10]

Applications in Drug Development

The precise quantification of Quinaprilat in biological fluids is essential in various stages of drug development:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Quinapril.

  • Bioequivalence Studies: To compare the bioavailability of a generic formulation of Quinapril to the reference listed drug.

  • Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on the pharmacokinetics of Quinaprilat.

  • Therapeutic Drug Monitoring: In specific patient populations to ensure optimal drug exposure.

Conclusion

CAS number 1279034-23-9, or this compound, is an indispensable tool for researchers and drug development professionals working with the ACE inhibitor Quinapril. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data necessary for regulatory submissions and for advancing our understanding of the clinical pharmacology of Quinapril. A thorough comprehension of its properties and the mechanism of action of its non-deuterated analog is fundamental for its effective application in pharmaceutical research and development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Quinaprilat-d5 in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a robust and sensitive LC-MS/MS method for the quantitative analysis of quinaprilat in plasma samples, utilizing its deuterated internal standard, quinaprilat-d5.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, quinaprilat. Accurate measurement of quinaprilat concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and method validation.

Materials and Reagents
  • Quinaprilat and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or protein precipitation plates.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Sample Preparation

Two common and effective methods for extracting quinaprilat from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).

2.3.1. Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward sample clean-up method.[2][3][4]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (or an 8:2 v/v mixture of acetonitrile:methanol) to precipitate the plasma proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex to mix and inject into the LC-MS/MS system.

2.3.2. Solid-Phase Extraction (SPE) Protocol

SPE provides a cleaner extract compared to PPT, which can be beneficial for minimizing matrix effects.[5]

  • To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Pre-treat the plasma sample by adding 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
Quinaprilat 411.2234.10.1
91.10.1
This compound 416.2239.10.1
91.10.1

Note: The exact m/z values for the precursor and product ions of this compound should be confirmed by direct infusion of the standard solution. The proposed transitions are based on the known fragmentation of similar deuterated compounds and the structure of quinaprilat.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Analyzed by comparing blank plasma with spiked LLOQ samples.No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at four QC levels (LLOQ, LQC, MQC, HQC).Intra- and inter-day accuracy within 85-115% of the nominal value (80-120% for LLOQ). Intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ).
Recovery The extraction efficiency of the analytical method. Determined by comparing the analyte response from extracted samples to that of unextracted standards.Consistent and reproducible recovery across the concentration range is desired.
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to that in a neat solution.The coefficient of variation of the matrix factor across different lots of plasma should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative stability).Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

The following diagrams illustrate the key workflows described in this application note.

experimental_workflow plasma Plasma Sample is_spike Spike with This compound plasma->is_spike ppt Protein Precipitation is_spike->ppt spe Solid-Phase Extraction is_spike->spe centrifuge Centrifugation ppt->centrifuge load Load spe->load supernatant Collect Supernatant centrifuge->supernatant evaporate1 Evaporation supernatant->evaporate1 reconstitute1 Reconstitution evaporate1->reconstitute1 inject1 LC-MS/MS Analysis reconstitute1->inject1 wash Wash load->wash elute Elute wash->elute evaporate2 Evaporation elute->evaporate2 reconstitute2 Reconstitution evaporate2->reconstitute2 inject2 LC-MS/MS Analysis reconstitute2->inject2

Caption: Overview of the two primary sample preparation workflows.

lc_ms_workflow sample Reconstituted Sample hplc HPLC/UHPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: The analytical workflow from sample injection to data analysis.

Conclusion

This application note provides a detailed framework for the development and validation of a reliable and sensitive LC-MS/MS method for the quantification of quinaprilat in plasma using its deuterated internal standard, this compound. The described protocols for sample preparation and LC-MS/MS analysis, along with the comprehensive validation plan, will enable researchers to generate high-quality data for a variety of clinical and research applications. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulated bioanalysis.

References

Application Notes and Protocols for Quinaprilat Analysis Using Quinaprilat-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of quinaprilat for quantitative analysis, utilizing its stable isotope-labeled internal standard, quinaprilat-d5. The following methods are described: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly metabolized in the body to its active diacid metabolite, quinaprilat. Accurate and reliable quantification of quinaprilat in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis as it corrects for variability in sample preparation and matrix effects, thus ensuring the highest accuracy and precision.

These application notes provide detailed protocols for the extraction of quinaprilat from biological samples using three common and effective sample preparation techniques. The choice of method will depend on the specific requirements of the assay, including the desired level of sample cleanup, sensitivity, and throughput.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on quinaprilat analysis. This allows for a direct comparison of the performance of different sample preparation techniques.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Reference(s)
Matrix Human Plasma, UrineHuman Plasma[1],[2],,[3],[4]
Extraction Recovery (Quinaprilat) >80%Not explicitly stated, but method showed good precision and accuracy[1],[2]
Lower Limit of Quantification (LLOQ) 10 - 20 ng/mL10 ng/mL[3],[4],[1]
Linear Range 20 - 1000 ng/mL10 - 2000 ng/mL[1],[3],[4]
Intra-day Precision (%CV) <15%<15%[3],[4]
Inter-day Precision (%CV) <15%<15%[3],[4]

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample cleanup and concentration of analytes from complex biological matrices. It results in a cleaner extract compared to protein precipitation, which can minimize matrix effects in LC-MS/MS analysis.

Materials:

  • SPE Cartridges (e.g., C8 or C18, 1 mL)

  • Biological sample (plasma or urine)

  • This compound internal standard spiking solution

  • Methanol

  • Deionized water

  • Phosphoric acid

  • Acetonitrile

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol for Plasma Samples:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 500 µL of plasma, add an appropriate volume of this compound internal standard solution.

    • Vortex for 30 seconds.

    • Add 500 µL of 0.1 M phosphoric acid and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridges with 1 mL of deionized water.

    • Follow with a wash using 1 mL of a mixture of phosphoric acid and methanol (e.g., 4:1, v/v).[5]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol for Urine Samples:

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature and vortex.

    • To 1 mL of urine, add the this compound internal standard.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition C8 SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.[2][5]

  • Sample Loading:

    • Load the urine sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

  • Elution:

    • Elute quinaprilat and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation Sample Plasma/Urine Sample Spike Add this compound IS Sample->Spike Precipitate Acidification (Plasma) Spike->Precipitate Centrifuge Centrifugation (Plasma) Precipitate->Centrifuge Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Supernatant Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with Acidified Methanol Wash1->Wash2 Elute Elute with Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis Sample Plasma Sample Spike Add this compound IS Sample->Spike AddSolvent Add Precipitating Solvent (e.g., Acetonitrile) Vortex Vortex Vigorously AddSolvent->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Preparation Sample Plasma/Urine Sample Spike Add this compound IS Sample->Spike Buffer Add pH Adjustment Buffer Spike->Buffer AddSolvent Add Extraction Solvent Vortex Vortex to Mix AddSolvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: Quantitative Analysis of Quinaprilat in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Quinaprilat. The quantitative determination of Quinaprilat in urine is crucial for pharmacokinetic and bioavailability studies. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Quinaprilat in human urine, utilizing its stable isotope-labeled analog, Quinaprilat-d5, as the internal standard (IS) to ensure high accuracy and precision.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of Quinaprilat and this compound from human urine using solid-phase extraction, a technique that effectively removes matrix interferences.

  • Materials:

    • Human urine samples

    • Quinaprilat and this compound reference standards

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water

    • SPE cartridges (e.g., C8)

  • Procedure:

    • Sample Pre-treatment: Thaw frozen urine samples at room temperature. Vortex mix for 15 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Spiking: To 1.0 mL of the urine supernatant, add 50 µL of the working internal standard solution (this compound).

    • SPE Cartridge Conditioning: Condition a C8 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

    • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar impurities.

    • Elution: Elute the analytes with 1 mL of methanol.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 0.5% formic acid in 25:75 v/v acetonitrile:water). Vortex for 30 seconds.

    • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

This section details the chromatographic conditions for the separation of Quinaprilat and its internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Conditions:

    • Column: A C8 or C18 analytical column (e.g., Hypurity C8, 100 mm x 2.1 mm, 5 µm) is suitable.

    • Mobile Phase: An isocratic mobile phase consisting of 0.5% (v/v) formic acid in acetonitrile and water (25:75, v/v) can be used.

    • Flow Rate: A typical flow rate is 0.2 - 0.4 mL/min.

    • Injection Volume: 2 - 10 µL.

    • Column Temperature: 30 - 40°C.

    • Run Time: A short run time of approximately 3-6 minutes is achievable.

3. Mass Spectrometry (MS)

This section describes the mass spectrometric conditions for the detection and quantification of Quinaprilat and this compound.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for Quinaprilat and this compound should be optimized. Representative transitions are provided in the table below.

    • Gas Temperatures and Flow Rates: These parameters (e.g., nebulizer gas, curtain gas, collision gas) should be optimized for the specific instrument used.

    • Ion Spray Voltage: Typically in the range of 4000-5500 V.

Data Presentation

The following tables summarize the key quantitative parameters for the analysis of Quinaprilat. While the specific values may vary between laboratories and instrumentation, these represent typical performance characteristics of the method.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Quinaprilat397.2208.1200
This compound402.2213.1200

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 85%

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantitative analysis of Quinaprilat in urine.

G Figure 1: Experimental Workflow for Quinaprilat Analysis in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_collection Urine Sample Collection centrifugation Centrifugation urine_collection->centrifugation spiking Spiking with this compound centrifugation->spiking spe Solid-Phase Extraction (SPE) spiking->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Figure 1: Workflow from urine sample collection to final data reporting.

Solid-Phase Extraction of Quinapril and its Metabolite Quinaprilat-d5: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the solid-phase extraction (SPE) of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, and its deuterated internal standard, Quinaprilat-d5, from biological matrices such as plasma and urine. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of these compounds.

Introduction

Quinapril is a prodrug that is rapidly metabolized in the body to its active diacid metabolite, Quinaprilat. Accurate quantification of both Quinapril and Quinaprilat is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and clean extracts, making it ideal for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note details an SPE method utilizing C8 or C18 cartridges for the efficient extraction of Quinapril and this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described SPE method based on available literature.

AnalyteMatrixSPE SorbentRecovery RateLimit of Quantification (LOQ)Analytical Method
QuinaprilPlasmaC18> 90%[1]10 ng/mL[1]HPLC-UV[1]
QuinaprilatPlasmaC18> 80%[1]20 ng/mL[1]HPLC-UV[1]
QuinaprilUrineC8> 80%[2][3]60 ng/mL[2][3]HPLC-Photometric Detection[2][3]
QuinaprilatUrineC8> 80%[2][3]50 ng/mL[2][3]HPLC-Photometric Detection[2][3]
QuinaprilPlasma-85.8%[4]5.010 ng/mL[4]UPLC-MS/MS[4]
QuinaprilatPlasma-62.6%[4]10.012 ng/mL[4]UPLC-MS/MS[4]

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of Quinapril and this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.

Materials and Reagents
  • SPE Cartridges: C8 or C18 (e.g., Bond-Elut)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Internal Standard (IS) working solution: this compound in an appropriate solvent.

  • Biological matrix (plasma or urine)

  • Centrifuge

  • SPE Vacuum Manifold

Sample Pretreatment
  • Thaw frozen plasma or urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For plasma samples, perform protein precipitation by adding acetonitrile (e.g., in a 1:2 plasma to acetonitrile ratio). Vortex and then centrifuge to pellet the precipitated proteins. Use the supernatant for the SPE procedure.

  • For urine samples, centrifugation to remove particulate matter may be sufficient.

  • Spike the pretreated sample with the this compound internal standard solution.

Solid-Phase Extraction Procedure

The following steps outline the SPE procedure using a vacuum manifold.

  • Conditioning: Condition the C8 or C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Ensure the sorbent bed does not dry out between steps.

  • Loading: Load the pretreated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge to remove interfering substances.

    • For C8 cartridges, a wash with a mixture of phosphoric acid and methanol (e.g., 4:1 v/v) can be effective.[3]

    • For C18 cartridges, a wash with water followed by a weak organic solvent solution (e.g., 5% methanol in water) is typically used.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution: Elute the analytes of interest from the cartridge using an appropriate elution solvent.

    • A common elution solvent for both C8 and C18 cartridges is a mixture of an organic solvent and an acid, such as acetonitrile or methanol with a small percentage of formic acid. A mixture of chloroform and isopropanol has also been reported.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Following SPE, the extracted samples are ready for analysis by LC-MS/MS. A reversed-phase C8 or C18 column is typically used for chromatographic separation. The mobile phase often consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Workflow

The following diagram illustrates the solid-phase extraction workflow for Quinapril and this compound.

SPE_Workflow Sample Biological Sample (Plasma/Urine) Pretreatment Pretreatment (e.g., Protein Precipitation) Sample->Pretreatment Spiking Spike with This compound IS Pretreatment->Spiking Conditioning 1. Conditioning (Methanol, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Drying 4. Drying Washing->Drying Elution 5. Elution (Organic Solvent) Drying->Elution Evaporation Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: SPE workflow for Quinapril and this compound.

References

Application Note: High-Throughput Analysis of Quinaprilat-d5 in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Quinaprilat-d5 in human plasma. Quinaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices by correcting for matrix effects and variations in sample processing[1][2]. This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid UPLC separation and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic and drug metabolism studies.

Introduction

Quinapril is an effective ACE inhibitor prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat. Accurate measurement of quinaprilat concentrations in plasma is essential for pharmacokinetic assessments and bioequivalence studies[3][4]. UPLC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed[5][6]. The incorporation of a stable isotope-labeled internal standard, such as this compound, is a key aspect of a robust bioanalytical method, as it mimics the analyte's behavior during extraction and ionization, thus improving the accuracy and precision of the results[1][2]. This document provides a comprehensive protocol for the determination of this compound, which can be adapted for the quantification of quinaprilat using its deuterated analog as the internal standard.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma[3][7].

Reagents and Materials:

  • Human plasma (K2EDTA)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • Spike 100 µL of plasma with the internal standard solution (this compound).

  • Add 300 µL of a cold (-20°C) protein precipitation solvent, such as an acetonitrile:methanol (8:2 v/v) mixture[3][7].

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[8].

  • Carefully transfer the supernatant to a new vial for UPLC-MS/MS analysis.

UPLC Conditions

The chromatographic separation is performed on a UPLC system equipped with a reversed-phase column.

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5][6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 mL/min[5][6]
Gradient Isocratic or gradient elution can be optimized. A common starting point is 75% B[7].
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 3-6 minutes[3][5]
MS/MS Parameters

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The MRM transitions for quinaprilat and a potential transition for this compound are provided below. These transitions should be optimized for the specific instrument used[9][10].

ParameterValue
Mass Spectrometer Waters Xevo TQ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Quinaprilat411.2234.10.1Optimized (e.g., 20)
Quinaprilat411.2170.10.1Optimized (e.g., 35)
This compound 416.2 239.1 0.1 Optimized
This compound 416.2 175.1 0.1 Optimized

Note: The fragmentation of quinaprilat often involves the loss of the ethyl ester group and subsequent cleavages[11]. The transitions for this compound are predicted based on a +5 Da shift from the non-deuterated form and should be empirically confirmed.

Results and Discussion

This UPLC-MS/MS method provides excellent sensitivity and selectivity for the determination of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The chromatographic conditions ensure a rapid analysis time, typically under 6 minutes per sample[3].

Linearity and Range: The method should be validated to demonstrate linearity over a clinically relevant concentration range. Published methods for quinaprilat have shown linearity from approximately 10 ng/mL to 1000-2000 ng/mL in human plasma[3][4][5][6].

Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification) to meet regulatory guidelines for bioanalytical method validation[3][5].

Recovery: The extraction recovery of quinaprilat from plasma using protein precipitation is typically around 60-70%[5][6]. The use of a deuterated internal standard like this compound effectively compensates for any variability in the extraction process.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with This compound IS plasma->add_is protein_precip Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The use of a simple protein precipitation sample preparation protocol and a short chromatographic run time makes this method suitable for high-throughput bioanalysis in a research or drug development setting. The incorporation of a stable isotope-labeled internal standard is critical for achieving accurate and precise results.

References

Application of Quinaprilat-d5 in Pharmacokinetic Studies of Quinapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quinaprilat-d5 as an internal standard in the pharmacokinetic analysis of Quinapril. The protocols and data presented are intended to guide researchers in developing and validating robust bioanalytical methods for quantifying Quinapril and its active metabolite, Quinaprilat, in biological matrices.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Quinaprilat.[1] Accurate and precise quantification of both Quinapril and Quinaprilat in biological fluids, such as plasma, is crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2] this compound shares identical physicochemical properties with the unlabeled analyte, Quinaprilat, ensuring similar behavior during sample preparation and chromatographic separation. This co-elution and co-ionization minimize matrix effects and improve the accuracy and precision of the analytical method.[2][3]

Pharmacokinetic Parameters

Understanding the pharmacokinetic profiles of Quinapril and Quinaprilat is essential for designing effective analytical methods and interpreting study results. Following oral administration, Quinapril is rapidly absorbed and converted to Quinaprilat.[4]

ParameterQuinaprilQuinaprilatReference
Time to Peak Concentration (Tmax) ~1 hour~2 hours[4]
Elimination Half-life (t½) ~0.8 hours~2-3 hours (initial phase), 25 hours (terminal phase)[4][5][6]
Plasma Protein Binding ~97%~97%[5]
Primary Route of Elimination Metabolism to QuinaprilatRenal Excretion[5][6]

Experimental Protocols

A sensitive and specific LC-MS/MS method is the preferred analytical technique for the simultaneous determination of Quinapril and Quinaprilat in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma samples.[7][8][9]

Materials:

  • Human plasma (or other relevant biological matrix)

  • Quinapril and Quinaprilat analytical standards

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples and analytical standards on ice.

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Quinapril and Quinaprilat.

  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound internal standard solution (concentration to be optimized during method development).

  • Add 300 µL of cold (-20°C) acetonitrile or an acetonitrile:methanol (8:2 v/v) mixture to precipitate plasma proteins.[8][10]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[11]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is often employed.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

  • MRM Transitions (to be optimized):

    • Quinapril: Precursor ion -> Product ion

    • Quinaprilat: Precursor ion -> Product ion

    • This compound: Precursor ion -> Product ion

Data Analysis: The concentration of Quinapril and Quinaprilat in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose. Key validation parameters, as per regulatory guidelines, include:

Validation ParameterDescriptionAcceptance Criteria (Typical)Reference
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank samples.[9]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.[8][10]
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (CV%) ≤ 15% (≤ 20% at the LLOQ).[8][10][11]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria met.[8][10]
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent and reproducible recovery.[11]
Matrix Effect The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components.The matrix factor should be consistent and reproducible.[7]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (ACN/MeOH) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection peak_integration Peak Integration detection->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Construct Calibration Curve area_ratio->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for the bioanalysis of Quinapril and Quinaprilat.

metabolic_pathway quinapril Quinapril (Prodrug) quinaprilat Quinaprilat (Active Metabolite) quinapril->quinaprilat Hydrolysis (Esterases) elimination Renal Excretion quinaprilat->elimination

Caption: Metabolic activation of Quinapril to Quinaprilat.

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Application Note: Determination of Quinapril and Quinaprilat in Dried Blood Spots Using LC-MS/MS with Quinaprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, quinaprilat. Monitoring the concentrations of both quinapril and quinaprilat is crucial for therapeutic drug monitoring and pharmacokinetic studies.

Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood collection, making it particularly suitable for pediatric and remote patient monitoring.[1][2] This technique requires a small volume of blood, simplifies sample collection and storage, and reduces the risk of infection.[1][3] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of quinapril and quinaprilat in dried blood spots, utilizing a stable isotope-labeled internal standard, Quinaprilat-d5.

Experimental

Materials and Reagents
  • Standards: Quinapril hydrochloride, Quinaprilat, and this compound hydrochloride were of reference standard grade.

  • Reagents: HPLC-grade methanol, acetonitrile, and formic acid were used. Deionized water was purified using a Milli-Q system.

  • DBS Cards: Whatman 903 or equivalent protein saver cards were used for blood collection.[4]

  • Blood: Control human whole blood with K2-EDTA as an anticoagulant was obtained from a certified blood bank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis.

Preparation of Standard and Quality Control Samples

Stock solutions of quinapril, quinaprilat, and the internal standard (IS), this compound, were prepared in methanol. Working standard solutions were prepared by diluting the stock solutions with a methanol/water (50:50, v/v) mixture.

Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into control human whole blood.[5] Aliquots of 50 µL of the spiked blood were then spotted onto the DBS cards and allowed to dry at room temperature for at least 3 hours.[4]

Sample Preparation Protocol

A 3-mm disk was punched from the center of each dried blood spot. The disk was transferred to a clean 1.5 mL microcentrifuge tube. To the tube, 100 µL of the internal standard working solution (containing this compound in methanol) was added. The sample was then vortexed for 10 minutes to facilitate the extraction of the analytes from the filter paper. Following vortexing, the sample was centrifuged at 13,000 rpm for 10 minutes. An aliquot of the supernatant was transferred to an HPLC vial for LC-MS/MS analysis. This protein precipitation method is a common and effective technique for extracting drugs from DBS samples.[3]

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection were optimized for the sensitive and selective quantification of quinapril and quinaprilat.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A linear gradient from 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150 °C
Desolvation Temp. 400 °C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Quinapril 439.2234.1
Quinaprilat 397.2218.1
This compound (IS) 402.2223.1

Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to established bioanalytical method validation guidelines.

Linearity

The calibration curves were linear over the concentration ranges of 1–500 ng/mL for quinapril and 5–1000 ng/mL for quinaprilat in whole blood. The correlation coefficients (r²) were consistently greater than 0.99 for both analytes.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results demonstrated acceptable accuracy and precision, with values within ±15% of the nominal concentrations.[5][6]

Table 1: Intra-day and Inter-day Accuracy and Precision

AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Quinapril Low6.8104.28.1102.5
Medium5.298.76.599.8
High4.5101.35.9100.4
Quinaprilat Low7.1105.68.9103.1
Medium5.899.17.2100.9
High4.9102.06.3101.5
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for both analytes. The extraction recovery was determined by comparing the analyte peak areas from extracted DBS samples with those from post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked samples with those of neat standard solutions.

Table 2: Extraction Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Quinapril 88.595.2
Quinaprilat 82.192.8

Visual Representations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_collection Blood Collection (50 µL) spotting Spotting on DBS Card blood_collection->spotting drying Drying at Room Temperature spotting->drying punching Punching 3-mm Disk drying->punching extraction Extraction with IS in Methanol punching->extraction centrifugation Centrifugation extraction->centrifugation injection Injection into LC-MS/MS centrifugation->injection Supernatant Transfer separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for the determination of Quinapril and Quinaprilat in DBS.

signaling_pathway Quinapril Quinapril (Prodrug) Hydrolysis In Vivo Hydrolysis Quinapril->Hydrolysis Quinaprilat Quinaprilat (Active Metabolite) Hydrolysis->Quinaprilat ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat->ACE Inhibits Angiotensin_II Angiotensin II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Caption: Simplified metabolic pathway of Quinapril.

Conclusion

This application note presents a validated LC-MS/MS method for the simultaneous determination of quinapril and its active metabolite quinaprilat in dried blood spots. The use of DBS sampling provides a convenient and less invasive approach for sample collection. The method is sensitive, specific, and reliable, making it suitable for therapeutic drug monitoring and pharmacokinetic studies of quinapril.

References

Application Notes and Protocols for the Use of Quinaprilat-d5 in DMPK Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), accurate and precise quantification of drug molecules and their metabolites in biological matrices is paramount. Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is rapidly metabolized in the body to its active metabolite, Quinaprilat. To study its pharmacokinetic profile, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Quinaprilat-d5, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of matrix effects, variations in sample preparation, and instrument response, thereby significantly improving the accuracy and precision of the assay.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in DMPK assays for the quantification of Quinaprilat in plasma samples.

Signaling Pathway and Metabolism

Quinapril is administered as a prodrug and undergoes in-vivo biotransformation to its pharmacologically active form, Quinaprilat, through the cleavage of its ester group, a reaction primarily occurring in the liver. Quinaprilat then acts as a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inhibits the degradation of bradykinin, a vasodilator. This dual action leads to vasodilation and a reduction in blood pressure.

Quinapril_Metabolism Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Esterase (Liver) ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat->ACE Inhibition Bradykinin Bradykinin (Vasodilator) Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II (Vasoconstrictor) Angiotensin_I->Angiotensin_II ACE Vasodilation Vasodilation & Blood Pressure Reduction Angiotensin_II->Vasodilation Leads to Vasoconstriction Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Bradykinin->Vasodilation Promotes

Figure 1: Metabolic conversion of Quinapril and its mechanism of action.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the quantification of Quinaprilat in plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Materials:

  • Human plasma samples

  • This compound internal standard spiking solution (in methanol or acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard spiking solution to each plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject a portion of the sample onto the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry Conditions:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quinaprilat 399.2234.120
This compound 404.2239.120

Note: Collision energy may require optimization depending on the instrument used.

Experimental Workflow

The overall experimental workflow for a typical DMPK study involving the quantification of Quinaprilat is illustrated below.

DMPK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Plasma_Sample Plasma Sample Collection Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation PK_Analysis Pharmacokinetic Analysis Concentration_Calculation->PK_Analysis

Figure 2: Experimental workflow for Quinaprilat quantification in plasma.

Data Presentation

The following tables summarize the expected quantitative data from a validated bioanalytical method for Quinaprilat using this compound as an internal standard. The values are based on typical performance characteristics reported in the literature.[3][4]

Table 1: LC-MS/MS Method Parameters

ParameterQuinaprilatThis compound (Internal Standard)
Precursor Ion (Q1) m/z 399.2404.2
Product Ion (Q3) m/z 234.1239.1
Retention Time (approx.) 2.8 min2.8 min

Table 2: Method Validation Parameters

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15% of nominal concentration
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of Quinaprilat in biological matrices for DMPK studies. The detailed protocols and expected performance characteristics outlined in these application notes serve as a valuable resource for researchers and scientists in the field of drug development. The implementation of such a validated bioanalytical method is crucial for obtaining high-quality pharmacokinetic data to support preclinical and clinical studies of Quinapril.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Quinaprilat-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor signal intensity of Quinaprilat-d5 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to diminished signal intensity for this compound.

Q1: I am observing a weak or no signal for this compound. What are the initial checks I should perform?

A1: Start with the most straightforward potential issues before moving to more complex troubleshooting:

  • Verify Standard Concentration and Integrity:

    • Ensure the concentration of your this compound working solution is correct.

    • Check for potential degradation of the standard. Has it been stored correctly (temperature, light exposure)?

  • LC System Check:

    • Confirm that the autosampler is injecting the sample correctly. Perform a blank injection followed by a high-concentration standard to ensure the system is delivering sample to the column.

    • Check for leaks in the LC system, from the pump to the mass spectrometer interface.

  • Mass Spectrometer Basic Check:

    • Ensure the mass spectrometer is in the correct ionization mode (positive ion mode for Quinaprilat).

    • Verify that the correct MRM transitions for this compound are entered in the acquisition method.

Q2: My initial checks are fine, but the this compound signal is still low. What are the next steps related to the mass spectrometer?

A2: Focus on the optimization of the mass spectrometer parameters. Poor ionization and fragmentation will directly lead to low signal intensity.

  • Ion Source Optimization: The efficiency of ion generation is critical.

    • Capillary Voltage: Ensure the capillary voltage is optimized for Quinaprilat. A typical starting point for ESI+ is 3.5-4.5 kV.

    • Gas Flow Rates (Nebulizer and Drying Gas): These are crucial for proper desolvation. High flow rates can sometimes suppress the signal for certain compounds. Optimize these parameters by infusing a standard solution of this compound.

    • Source Temperature: The temperature needs to be high enough for efficient desolvation but not so high as to cause thermal degradation. A typical range is 300-400 °C.

  • MRM Transition Optimization:

    • Precursor Ion: Ensure you are selecting the correct precursor ion for this compound. For a d5 labeled compound, the mass will be 5 Daltons higher than the unlabeled Quinaprilat (Monoisotopic Mass: ~398.2 g/mol ). Therefore, the protonated molecule [M+H]⁺ for this compound should be approximately m/z 404.2.

    • Product Ion and Collision Energy: The choice of product ion and the collision energy used to generate it are critical for sensitivity. If you are unsure of the optimal product ion, perform a product ion scan of the m/z 404.2 precursor. Then, optimize the collision energy for the most intense and stable fragment ion. A common fragment for similar ACE inhibitors involves the loss of the ethyl alanine group.

Q3: Could my chromatography be the cause of the poor signal?

A3: Yes, chromatographic conditions can significantly impact signal intensity due to ion suppression and peak shape.

  • Co-elution with Matrix Components: If this compound co-elutes with highly abundant, easily ionizable compounds from the sample matrix, its ionization can be suppressed.

    • Troubleshooting: Modify your chromatographic gradient to better separate this compound from the interfering matrix components. A shallower gradient can improve resolution.

  • Peak Shape: Broad or tailing peaks will result in a lower signal-to-noise ratio.

    • Troubleshooting:

      • Ensure the mobile phase pH is appropriate for Quinaprilat, which is an acidic compound. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

      • Check the health of your analytical column. A void at the head of the column or contamination can lead to poor peak shape.

  • Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[1][2] If this shift is significant, it could lead to differential ion suppression effects between the analyte and the internal standard.

    • Troubleshooting: Ensure that the chromatographic peak for this compound is well-resolved and symmetrical.

Q4: I am using a validated method, but my signal has recently decreased. What should I investigate?

A4: A decline in performance of a previously working method often points to system contamination or a failing component.

  • Ion Source Contamination: The ion source is prone to contamination from sample matrix and mobile phase additives. This can lead to a gradual or sudden drop in signal.

    • Solution: Clean the ion source, including the capillary, skimmer, and octopole, according to the manufacturer's instructions.

  • Column Performance: Over time, analytical columns can become contaminated or lose efficiency.

    • Solution: First, try flushing the column with a strong solvent. If this does not improve performance, replace the column with a new one.

  • Deuterium Exchange: In some cases, deuterium atoms on a labeled internal standard can exchange with protons from the solvent, leading to a decrease in the signal for the deuterated compound and an increase in the signal for the unlabeled analyte.[1][3]

    • Troubleshooting: Prepare a fresh solution of this compound in a non-protic solvent (e.g., acetonitrile) and infuse it directly into the mass spectrometer to check for the correct mass. If exchange is suspected, investigate the pH of your mobile phase and sample preparation solutions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor this compound signal intensity.

TroubleshootingWorkflow start Start: Poor this compound Signal initial_checks Initial Checks: - Standard Concentration & Integrity - LC Injection - MS Ion Mode & MRM start->initial_checks ms_optimization Mass Spectrometer Optimization: - Ion Source Parameters (Voltage, Gas, Temp) - MRM Transitions (Precursor, Product, CE) initial_checks->ms_optimization Checks OK resolved Signal Restored initial_checks->resolved Issue Found & Fixed chrom_optimization Chromatography Optimization: - Gradient Modification - Mobile Phase pH - Column Health ms_optimization->chrom_optimization Signal Still Low ms_optimization->resolved Signal Improved system_maintenance System Maintenance: - Clean Ion Source - Flush/Replace Column - Check for Deuterium Exchange chrom_optimization->system_maintenance Signal Still Low chrom_optimization->resolved Signal Improved system_maintenance->resolved Signal Improved contact_support Contact Technical Support system_maintenance->contact_support Issue Persists ExperimentalWorkflow sample_receipt Sample Receipt add_is Add this compound Internal Standard sample_receipt->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing final_report Final Report data_processing->final_report

References

Technical Support Center: Optimizing Chromatographic Separation of Quinaprilat and Quinaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Quinaprilat and its deuterated internal standard, Quinaprilat-d5.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Quinaprilat and this compound by LC-MS/MS.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the analyte and residual silanols on the column stationary phase.- Optimize Mobile Phase pH: Maintain an acidic mobile phase (pH 2.5-4) using additives like formic acid or trifluoroacetic acid to ensure Quinaprilat (a dicarboxylic acid) is in its protonated, less polar form, which minimizes silanol interactions.[1] - Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or C8 column to reduce the number of available silanol groups. - Mobile Phase Additive: The addition of a small amount of an ion-pairing agent like trifluoroacetic acid can improve peak shape, but be mindful of potential ion suppression in the mass spectrometer.[1] Ammonium acetate can also be used to improve the peak shape of the parent drug, quinapril.[1]
Poor Peak Shape (Fronting) Column overload or channeling in the column bed.- Reduce Injection Mass: Dilute the sample to ensure the amount of analyte injected is within the linear range of the column. - Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. - Replace Column: If fronting persists and is observed for all peaks, the column may be compromised and should be replaced.
Peak Splitting - Co-elution with an interfering compound. - Injector issues or a partially blocked column frit. - Sample solvent incompatibility with the mobile phase.- Improve Chromatographic Resolution: Modify the gradient or mobile phase composition to separate the interfering peak. - System Maintenance: Clean or replace the injector and column frit. - Sample Solvent: Dissolve the sample in a solvent that is weaker than or equivalent in strength to the initial mobile phase.
Low Signal Intensity / Ion Suppression - Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids in plasma) can compete for ionization, reducing the analyte signal. - Mobile Phase Additives: High concentrations of non-volatile buffers or certain ion-pairing agents can suppress the ESI signal.- Optimize Sample Preparation: Employ a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method. - Chromatographic Separation: Adjust the gradient to separate Quinaprilat and this compound from the regions where matrix components elute (typically at the beginning and end of the gradient). - Mobile Phase Selection: Use volatile mobile phase additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%).
Inconsistent Retention Times - Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH. - Column Temperature Fluctuations: An unstable column temperature can lead to shifts in retention time. - Pump Malfunction: Inconsistent flow rate from the HPLC pump.- Standardize Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate pH measurement. - Use a Column Oven: Maintain a constant and consistent column temperature. - System Maintenance: Regularly service and check the performance of the HPLC pump.
No Peak for this compound - Incorrect MS/MS Transition: The mass spectrometer is not monitoring the correct precursor and product ions for the deuterated internal standard. - Degradation of Internal Standard: The internal standard may have degraded during storage or sample preparation.- Verify MRM Transitions: Ensure the correct m/z values for the precursor and product ions of this compound are entered in the acquisition method (see Table 2). - Check Stability: Analyze a fresh solution of the this compound standard to confirm its integrity.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic mobile phase necessary for the analysis of Quinaprilat?

A1: Quinaprilat is a dicarboxylic acid. At a neutral or basic pH, it will be deprotonated and exist in an anionic form. This high polarity leads to poor retention on reversed-phase columns (like C18 or C8) and can result in peak tailing due to undesirable secondary interactions with the stationary phase. By maintaining an acidic mobile phase (typically pH 2.5-4), the carboxyl groups remain protonated, making the molecule less polar and promoting better retention and peak shape.[1]

Q2: What is the purpose of using a deuterated internal standard like this compound?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte (Quinaprilat), meaning it behaves similarly during sample preparation, chromatography, and ionization. Any sample loss during extraction or variations in ionization efficiency (ion suppression or enhancement) will affect both the analyte and the internal standard to the same extent. This allows for accurate correction and leads to higher precision and accuracy in the final concentration measurement.

Q3: My this compound seems to elute slightly earlier than Quinaprilat. Is this normal?

A3: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon in liquid chromatography, often referred to as the "isotope effect." The deuterated compound can sometimes elute slightly earlier than the native compound. This is generally acceptable as long as the peak shapes are good and the elution times are consistent.

Q4: Can I use a different internal standard if this compound is not available?

A4: While a SIL-IS is ideal, other compounds can be used as internal standards if they are not present in the sample matrix and have similar chromatographic and ionization behavior to Quinaprilat. Some studies have successfully used other ACE inhibitors like Lisinopril or compounds like Carvedilol as internal standards.[2] However, it is crucial to validate the method thoroughly to ensure that the chosen internal standard adequately corrects for any variations.

Q5: What are the common degradation products of Quinapril that might interfere with the analysis?

A5: The primary metabolite of Quinapril is Quinaprilat itself. Forced degradation studies have shown that under certain stress conditions (e.g., acidic or basic hydrolysis), Quinapril can degrade to form Quinaprilat.[1] Therefore, when analyzing Quinapril formulations for impurities, it is essential to have a chromatographic method that can separate Quinapril from Quinaprilat.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma)

This method is quick but may result in a less clean sample compared to SPE.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 400 µL of a cold protein precipitation solution (e.g., acetonitrile:methanol 80:20 v/v).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma)

This method provides a cleaner sample and can improve sensitivity by reducing matrix effects.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Note: Recovery for Quinaprilat using SPE has been reported to be around 80%.[3]

UPLC-MS/MS Method
Parameter Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

Table 1: Typical Method Validation Parameters
Parameter Quinaprilat Reference
Linearity Range 10 - 2000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[2]
Intra- and Inter-day Precision (%CV) < 15%[2]
Accuracy (% Bias) Within ±15%[2]
SPE Recovery ~80%[3]
Table 2: Mass Spectrometry Parameters (MRM Transitions)
Compound Precursor Ion (m/z) Product Ion (m/z)
Quinaprilat411.2234.1
This compound416.2239.1

Note: The product ion for Quinaprilat corresponds to the loss of the ethyl-ester containing side chain. The d5 label is on the tetrahydroisoquinoline ring system, hence the 5 Da shift in both the precursor and the specific product ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precip Method 1 spe Solid-Phase Extraction (C18 Cartridge) add_is->spe Method 2 centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution spe->evap_recon supernatant Collect Supernatant centrifuge->supernatant final_sample Final Sample for Injection evap_recon->final_sample supernatant->final_sample lc_separation UPLC Separation (C18 Column, Gradient Elution) final_sample->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the bioanalysis of Quinaprilat.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_signal Signal Intensity Issues start Chromatographic Issue (e.g., Poor Peak Shape, Low Signal) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_sample_prep Optimize Sample Prep (SPE vs. PPt) start->check_sample_prep check_column Check Column (Age, Contamination, Voids) check_mobile_phase->check_column If no improvement check_sample Check Sample (Solvent, Concentration) check_column->check_sample If no improvement resolve Problem Resolved check_sample->resolve check_ms_params Verify MS Parameters (MRM Transitions, Voltages) check_sample_prep->check_ms_params If no improvement check_ion_suppression Investigate Ion Suppression (Post-column Infusion) check_ms_params->check_ion_suppression If no improvement check_ion_suppression->resolve

Caption: Troubleshooting decision tree for Quinaprilat analysis.

References

Technical Support Center: Addressing Ion Suppression of Quinaprilat-d5 in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address ion suppression of Quinaprilat-d5 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] In electrospray ionization, co-eluting matrix components can compete with the analyte for ionization, leading to a decreased signal.[2]

Q2: Why is a deuterated internal standard like this compound used?

A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS analysis. Because it is chemically almost identical to the analyte (Quinaprilat), it is expected to have very similar chromatographic retention and ionization behavior.[3] The use of a SIL-IS can effectively compensate for variations in sample preparation, injection volume, and, most importantly, ion suppression.[3]

Q3: Can this compound experience different ion suppression than Quinaprilat?

Ideally, the analyte and its deuterated internal standard co-elute perfectly and experience the same degree of ion suppression, leading to an accurate analyte-to-internal standard response ratio. However, it has been observed that deuteration can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier. If the ion suppression is not uniform across the entire peak elution window, this can lead to differential ion suppression between the analyte and the internal standard, potentially compromising the accuracy of the results.

Q4: What are the common sources of ion suppression in bioanalytical methods?

Common sources of ion suppression in bioanalytical methods, particularly when analyzing samples in complex matrices like plasma, include:

  • Endogenous matrix components: Phospholipids, salts, and proteins are major contributors to ion suppression.[2]

  • Exogenous compounds: Anticoagulants, dosing vehicles, and co-administered drugs can also interfere with ionization.[2]

  • Sample preparation reagents: Reagents used during sample processing can introduce interfering substances.

Troubleshooting Guide

Issue: Low or inconsistent signal for this compound

If you are observing a suppressed or variable signal for this compound, it is crucial to systematically troubleshoot the potential causes. The following guide provides a structured approach to identifying and mitigating ion suppression.

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting cluster_Problem Problem Identification Problem Low or Inconsistent This compound Signal AssessMatrixEffect Assess Matrix Effect (Post-extraction Spike) Problem->AssessMatrixEffect ReviewChromatography Review Chromatography AssessMatrixEffect->ReviewChromatography Matrix Effect Confirmed OptimizeChromatography Optimize Chromatographic Separation AssessMatrixEffect->OptimizeChromatography No Significant Matrix Effect EvaluateSamplePrep Evaluate Sample Preparation ReviewChromatography->EvaluateSamplePrep ReviewChromatography->OptimizeChromatography ImproveSamplePrep Improve Sample Preparation Method EvaluateSamplePrep->ImproveSamplePrep ChangeIonization Change Ionization Source/Polarity OptimizeChromatography->ChangeIonization DiluteSample Dilute Sample ImproveSamplePrep->DiluteSample

Caption: A workflow for troubleshooting ion suppression of this compound.

Step 1: Quantitatively Assess the Matrix Effect

The first step is to determine if ion suppression is indeed the cause of the low signal. This can be done using the post-extraction addition method to calculate the matrix factor (MF).[2]

  • Protocol: See "Experimental Protocol for Assessing Matrix Effect" below.

  • Interpretation of Matrix Factor (MF):

    • MF = 1: No matrix effect

    • MF < 1: Ion suppression

    • MF > 1: Ion enhancement

Table 1: Example Calculation of Matrix Factor for this compound

Sample TypeMean Peak Area of this compound
A: this compound in Neat Solution500,000
B: this compound Spiked in Post-Extraction Blank Matrix350,000
Matrix Factor (MF) = B / A 0.70
Conclusion 30% Ion Suppression

Step 2: Review and Optimize Chromatographic Conditions

If ion suppression is confirmed, the next step is to optimize the chromatographic separation to separate this compound from the interfering matrix components.[3]

  • Actionable Advice:

    • Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.

    • Change the Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

    • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the retention times of both the analyte and interfering compounds.

Step 3: Evaluate and Improve the Sample Preparation Method

Inefficient sample preparation is a common cause of significant matrix effects. The goal is to effectively remove matrix components like phospholipids and proteins.

  • Actionable Advice:

    • Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE): SPE generally provides a cleaner extract than PPT, although PPT is simpler.[4][5] A comparison of different sample preparation techniques shows that more rigorous methods can reduce matrix interference.

    • Optimize the SPE Protocol: If already using SPE, experiment with different sorbents (e.g., mixed-mode or polymeric sorbents) and optimize the wash and elution steps to selectively remove interferences.

    • Liquid-Liquid Extraction (LLE): LLE can also be an effective technique for sample cleanup.

Logical Relationship Leading to Ion Suppression

IonSuppressionLogic cluster_Components Components in the Ion Source cluster_Process Electrospray Ionization Process cluster_Outcome Observed Outcome Analyte Quinaprilat Competition Competition for Droplet Surface and Charge Analyte->Competition IS This compound IS->Competition Matrix Co-eluting Matrix Components Matrix->Competition Suppression Reduced Ionization Efficiency (Ion Suppression) Competition->Suppression Result Inaccurate Quantification Suppression->Result

Caption: The interplay of components leading to ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a simple and rapid method for sample preparation.[6]

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (or an 8:2 v/v mixture of acetonitrile:methanol) to precipitate the proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Quinaprilat Analysis

The following is a general LC-MS/MS method based on published literature.[6][7]

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Quinaprilat: Q1/Q3 (e.g., m/z 397.2 -> 234.1)

      • This compound: Q1/Q3 (e.g., m/z 402.2 -> 239.1)

    • Instrument Parameters: Optimize desolvation temperature, gas flows, and collision energy for maximum signal intensity.

Protocol 3: Experimental Protocol for Assessing Matrix Effect

This protocol describes the post-extraction addition method for quantifying the matrix effect.[2]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma using the chosen sample preparation method. Spike the analyte and internal standard into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before extraction.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)

  • Calculate the Recovery (RE):

    • RE (%) = [(Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B)] x 100

  • Calculate the Process Efficiency (PE):

    • PE (%) = [(Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set A)] x 100

    • Alternatively, PE (%) = (MF x RE) / 100

References

resolving peak tailing or splitting for Quinaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues encountered during the analysis of Quinaprilat-d5, specifically peak tailing and splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing for this compound, an acidic compound, is often attributed to several factors. One of the primary causes is secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol groups on the silica-based columns can lead to tailing.[1] Other common causes include:

  • Inappropriate mobile phase pH: If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion.

  • Column degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing. This can manifest as voids in the packing material or contamination of the column frit.[1][2]

  • Sample overload: Injecting too much of the sample can saturate the column, resulting in poor peak shape.[1]

  • Inadequate mobile phase strength: A mobile phase that is too weak may not effectively elute the analyte, causing it to tail.

Q2: Why am I observing peak splitting with this compound?

A2: Peak splitting for a single analyte like this compound can be perplexing. Potential causes include:

  • Co-elution with an impurity: What appears as a split peak might be two closely eluting compounds.

  • Column issues: A partially blocked column inlet frit or a void in the column packing can create alternative flow paths for the sample, resulting in a split peak.[2]

  • Injection solvent effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.

  • Chromatographic separation of deuterated and non-deuterated forms: Deuterated internal standards like this compound can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts due to small differences in lipophilicity.[3] If this separation is incomplete, it can manifest as a broadened or split peak.

Q3: What is the pKa of Quinaprilat and why is it important?

A3: Quinaprilat has a strongly acidic pKa of approximately 3.07. The pKa of the parent drug, quinapril, is 2.8.[4][5] Knowing the pKa is crucial for selecting the appropriate mobile phase pH. To ensure good peak shape for an acidic compound like Quinaprilat, the mobile phase pH should ideally be at least 2 pH units below the pKa to keep the analyte in its non-ionized form, which generally results in better retention and peak symmetry in reversed-phase chromatography.

Troubleshooting Guides

Resolving Peak Tailing

Peak tailing is a common issue that can compromise the accuracy of quantification. This guide provides a systematic approach to troubleshoot and resolve peak tailing for this compound.

Step 1: Evaluate the Mobile Phase pH

Given the acidic nature of this compound, controlling the mobile phase pH is critical.

  • Recommendation: Adjust the mobile phase pH to be between 2.5 and 3.0. This will ensure that the carboxyl groups are protonated, minimizing secondary interactions with the stationary phase.

Mobile Phase pHExpected Outcome on Peak ShapeRationale
< 2.5Potentially improved symmetrySuppresses ionization of silanol groups and the analyte.
2.5 - 3.0Optimal for good peak shape Balances analyte ionization and column stability.
> 3.5Increased tailingAnalyte becomes more ionized, leading to secondary interactions.

Experimental Protocol: Mobile Phase Preparation

  • Aqueous Component: Prepare a 10 mM ammonium formate or ammonium acetate buffer.

  • pH Adjustment: Adjust the pH of the aqueous buffer to the desired value (e.g., 2.8) using formic acid or phosphoric acid.

  • Organic Modifier: Use HPLC-grade acetonitrile or methanol.

  • Final Mobile Phase: Mix the aqueous buffer and organic modifier in the desired ratio (e.g., 60:40 aqueous:organic). Degas the mobile phase before use.

Step 2: Assess Column Health

A deteriorating column is a frequent cause of peak tailing.

  • Action:

    • Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile) to remove any contaminants.

    • Reverse the column: If flushing does not work, carefully reverse the column and flush it again. This can sometimes dislodge particulates from the inlet frit.

    • Replace the column: If peak shape does not improve, the column may be irreversibly damaged and should be replaced. Using a guard column can help extend the life of the analytical column.

Step 3: Optimize Sample Conditions

  • Recommendation:

    • Reduce injection volume/concentration: To check for column overload, dilute the sample and inject a smaller volume. If the peak shape improves, overload was the issue.

    • Match sample solvent to mobile phase: Dissolve the sample in a solvent that is weaker than or the same strength as the initial mobile phase to avoid peak distortion.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5 - 3.0? start->check_ph adjust_ph Adjust pH to 2.8 with Formic Acid check_ph->adjust_ph No check_column Assess Column Health check_ph->check_column Yes adjust_ph->check_column flush_column Flush with Strong Solvent check_column->flush_column Poor check_sample Optimize Sample Conditions check_column->check_sample Good replace_column Replace Column flush_column->replace_column No Improvement flush_column->check_sample Improved replace_column->check_sample dilute_sample Dilute Sample/ Reduce Injection Volume check_sample->dilute_sample Overload Suspected match_solvent Match Sample Solvent to Mobile Phase check_sample->match_solvent Solvent Mismatch resolved Peak Shape Improved check_sample->resolved Optimized dilute_sample->resolved match_solvent->resolved

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Resolving Peak Splitting

Peak splitting can be indicative of either a chemical or a physical problem in the chromatographic system.

Step 1: Investigate Potential Co-elution

  • Action:

    • Inject a pure standard: Analyze a certified standard of this compound to confirm if the splitting is inherent to the sample matrix.

    • Modify chromatographic conditions: Slightly alter the mobile phase composition (e.g., change the organic modifier percentage by 5%) or the column temperature. If the two split peaks resolve into distinct peaks with different retention times, it is likely a co-eluting interference.

Step 2: Examine for Isotopic Separation

As a deuterated standard, there is a possibility of slight chromatographic separation from any residual non-deuterated Quinaprilat.

  • Recommendation:

    • Use a column with lower resolution: While counterintuitive, a column with slightly lower efficiency may help to merge the peaks of the deuterated and non-deuterated forms, leading to a single, symmetrical peak.[3]

    • Adjust mobile phase: Fine-tuning the mobile phase composition can help to minimize the separation between the isotopic forms.

Parameter AdjustmentPotential Effect on Isotopic Separation
Decrease organic contentMay increase retention and improve co-elution.
Increase column temperatureCan sometimes reduce the separation factor between closely related compounds.

Step 3: Check for System and Column Issues

  • Action:

    • Inspect connections: Ensure all fittings are tight and there are no leaks.

    • Check for blockages: A sudden increase in backpressure along with peak splitting can indicate a blocked frit. Backflushing the column may help.

    • Evaluate for column voids: If the column has been dropped or subjected to high pressure, a void may have formed at the inlet. This often requires column replacement.

Troubleshooting Workflow for Peak Splitting

start Peak Splitting Observed check_coelution Investigate Co-elution start->check_coelution inject_standard Inject Pure Standard check_coelution->inject_standard Suspicion check_isotopic Examine Isotopic Separation check_coelution->check_isotopic No Co-elution modify_conditions Modify Mobile Phase/ Temperature inject_standard->modify_conditions modify_conditions->check_isotopic Still Splitting lower_resolution_column Try Lower Resolution Column check_isotopic->lower_resolution_column Suspected check_system Check System & Column check_isotopic->check_system Unlikely adjust_mobile_phase Fine-tune Mobile Phase lower_resolution_column->adjust_mobile_phase adjust_mobile_phase->check_system Still Splitting resolved Peak Shape Improved adjust_mobile_phase->resolved Improved inspect_connections Inspect Connections check_system->inspect_connections check_blockage Check for Blockages inspect_connections->check_blockage evaluate_void Evaluate for Column Voids check_blockage->evaluate_void evaluate_void->resolved Issue Found & Fixed

Caption: A step-by-step guide to diagnosing and resolving peak splitting for this compound.

References

impact of different anticoagulants on Quinaprilat-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different anticoagulants on the bioanalysis of Quinaprilat-d5. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for plasma collection for this compound analysis?

A1: The choice of anticoagulant should be carefully validated during method development, as different anticoagulants can affect analyte stability, recovery, and matrix effects in LC-MS/MS assays.[1][2] While specific public-domain data for this compound is limited, for many small molecules, K2-EDTA is a common starting point. However, it is crucial to perform a comparative study using different anticoagulants like Lithium Heparin and Sodium Citrate to determine the optimal choice for your specific assay.[3] Regulatory guidance considers matrices with different anticoagulants to be distinct and may require partial validation if the anticoagulant is changed.[1]

Q2: Can I switch between different anticoagulants (e.g., EDTA and Heparin) in the middle of a study?

A2: No, this is strongly discouraged. Regulatory bodies and the bioanalytical community agree that matrices containing different anticoagulants should be treated as different matrices.[1] Switching anticoagulants can introduce variability and potentially alter the quantitative results due to differences in analyte stability or matrix effects.[4] If a change is unavoidable, a partial validation of the analytical method is required to demonstrate that the change does not impact the assay's accuracy, precision, and stability.[1]

Q3: How can the choice of anticoagulant affect the stability of this compound in plasma samples?

A3: Anticoagulants can influence the pH of the plasma matrix and may have stabilizing or destabilizing effects on analytes.[4][5] For instance, some drugs are susceptible to enzymatic degradation or pH-dependent hydrolysis, which can be altered by the anticoagulant present. It is essential to conduct stability experiments, including bench-top, freeze-thaw, and long-term stability tests, in plasma containing the selected anticoagulant to ensure the integrity of this compound from collection to analysis.[3]

Q4: What are matrix effects in LC-MS/MS analysis, and how are they related to anticoagulants?

A4: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[2] Anticoagulants themselves or endogenous components they preserve can contribute to matrix effects.[2][4] For example, different anticoagulants can alter the extraction efficiency of interfering substances, leading to variable ion suppression. It is recommended to evaluate the matrix effect for each anticoagulant being considered during method development.[3]

Troubleshooting Guide

Problem: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for this compound.

  • Possible Cause 1: Column Contamination or Degradation. The sample matrix, potentially affected by the anticoagulant, can lead to a build-up of contaminants on the analytical column.[6]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% isopropanol). If peak shape does not improve, consider reversing the column and flushing. If the problem persists, the column may be permanently damaged or contaminated, requiring replacement.[6]

  • Possible Cause 2: Incompatibility of Injection Solvent. If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your injection solvent is of similar or weaker strength than the starting mobile phase conditions.

  • Possible Cause 3: pH Effects. The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of an analyte.

    • Solution: Verify the pH of your mobile phase. Ensure that any buffers are correctly prepared and within their effective buffering range.

Problem: My this compound retention time is shifting between injections.

  • Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs is a common cause of retention time drift.[7]

    • Solution: Increase the column equilibration time in your LC method. A general rule is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[7]

  • Possible Cause 2: Changes in Mobile Phase Composition. The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or improper mixing.[8]

    • Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps are adequately sealed to prevent evaporation. If using an online mixer, ensure it is functioning correctly.

  • Possible Cause 3: Fluctuating Column Temperature. Inconsistent column temperature can lead to shifts in retention time.[7]

    • Solution: Use a column oven to maintain a constant, stable temperature throughout the analytical run.

Problem: I am experiencing low or inconsistent recovery of this compound.

  • Possible Cause 1: Suboptimal Sample Preparation. The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for the plasma type being used. Different anticoagulants can influence the effectiveness of the extraction.

    • Solution: Re-evaluate and optimize your sample preparation procedure. Perform recovery experiments using plasma with different anticoagulants to see if one provides consistently higher and more precise recovery.

  • Possible Cause 2: Analyte Instability. this compound may be degrading during sample collection, storage, or processing.[5]

    • Solution: Conduct a stability assessment. Analyze quality control (QC) samples at different time points and under different temperature conditions (bench-top, freeze-thaw cycles) in plasma containing the chosen anticoagulant.[3] If instability is detected, processing samples on ice or adding stabilizers might be necessary.[5]

Experimental Protocols

Protocol: Anticoagulant Comparison for this compound Analysis

1. Objective: To evaluate the effect of three different anticoagulants (K2-EDTA, Lithium Heparin, and Sodium Citrate) on the accuracy, precision, recovery, and stability of this compound in human plasma using a validated LC-MS/MS method.

2. Materials:

  • Human whole blood from at least 3 donors.

  • Blood collection tubes containing: K2-EDTA, Lithium Heparin, and Sodium Citrate.

  • This compound analytical standard and internal standard (IS).

  • Reagents for sample preparation (e.g., acetonitrile, formic acid).

  • Validated LC-MS/MS system.

3. Methodology:

  • Sample Collection: Collect whole blood from each donor into the three different types of anticoagulant tubes. Centrifuge within 1 hour to harvest plasma. Pool the plasma for each anticoagulant type.

  • QC Sample Preparation: Prepare Low and High Quality Control (LQC and HQC) samples by spiking known concentrations of this compound into each of the three pooled plasma matrices (EDTA, Heparin, Citrate). Prepare three replicates for each level and each matrix.[3]

  • Sample Extraction: Process the QC samples using the established extraction method (e.g., protein precipitation with acetonitrile).

  • LC-MS/MS Analysis: Analyze the extracted samples using the validated LC-MS/MS method.

  • Acceptance Criteria: For each anticoagulant, the mean accuracy of the QC samples should be within 85-115% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.[3]

4. Data Analysis:

  • Accuracy and Precision: Calculate the accuracy and precision for LQC and HQC in each anticoagulant.

  • Matrix Effect Assessment: Calculate the matrix factor (MF) by comparing the peak area of an analyte spiked into an extracted blank plasma matrix to the peak area of the analyte in a neat solution.

  • Recovery Assessment: Compare the peak area of an analyte from an extracted plasma sample to that of an analyte spiked into an extracted blank plasma matrix.

  • Stability Assessment: Perform bench-top stability tests by leaving LQC and HQC samples at room temperature for 6 hours before processing and analysis. Compare the results against freshly prepared samples.

Data Presentation

Table 1: Illustrative Recovery and Matrix Effect Data for this compound

AnticoagulantConcentrationMean Recovery (%)Recovery CV (%)Mean Matrix FactorMatrix Factor CV (%)
K2-EDTA LQC92.54.10.985.5
HQC94.13.80.974.9
Li-Heparin LQC88.97.50.859.8
HQC90.26.80.838.2
Na-Citrate LQC95.33.51.024.3
HQC96.82.91.013.7

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Bench-Top Stability of this compound (6 hours at Room Temp)

AnticoagulantConcentrationMean Accuracy vs. T0 (%)CV (%)Stability Assessment
K2-EDTA LQC98.25.1Stable
HQC99.54.5Stable
Li-Heparin LQC96.56.8Stable
HQC97.15.9Stable
Na-Citrate LQC99.14.2Stable
HQC101.33.8Stable

This table presents hypothetical data for illustrative purposes.

Visualizations

Anticoagulant_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation start_node start_node process_node process_node decision_node decision_node end_node end_node A Collect Whole Blood from Donors B Aliquot into EDTA, Heparin, & Citrate Tubes A->B C Centrifuge to Harvest Plasma B->C D Spike QCs into each Plasma Type C->D E Perform Sample Extraction D->E F LC-MS/MS Analysis E->F G Calculate Accuracy, Precision, Recovery, & Matrix Effect F->G H Results Meet Acceptance Criteria? G->H I Select Optimal Anticoagulant H->I Yes J Troubleshoot & Re-evaluate H->J No J->E Troubleshooting_Workflow start_node start_node decision_node decision_node solution_node solution_node check_node check_node A Low / Inconsistent Signal for this compound B Is Internal Standard (IS) Signal also low? A->B C Check for System-wide Issues (LC/MS) B->C Yes D Check for Analyte-specific Degradation or Loss B->D No E Are QC Samples within range? D->E F Issue is likely with this specific sample E->F Yes G Problem is systematic. Check Sample Prep. E->G No H Evaluate Extraction Recovery G->H I Evaluate Analyte Stability (Bench-top, F/T) G->I

References

Quinaprilat-d5 Carryover Minimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing the carryover of Quinaprilat-d5 in HPLC and LC-MS/MS systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to analyte carryover, ensuring the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is carryover, and why is it a significant problem for this compound?

A: Carryover is the appearance of a small peak of an analyte in a blank injection that occurs after the injection of a sample with a high concentration of that same analyte.[1] For this compound, which is a polar, dicarboxylic acid, this is a common issue as such molecules can adhere to surfaces within the HPLC system. As a deuterated internal standard (IS), carryover of this compound is particularly problematic. If the IS carries over into the next sample, it will artificially inflate the IS response, leading to an underestimation of the analyte concentration and compromising the quantitative accuracy of the entire batch.

Q2: How can I diagnose the source of this compound carryover in my HPLC system?

A: A systematic approach is the most effective way to identify the source of carryover. The primary suspects are the autosampler, the column, and associated tubing/fittings. A logical workflow can help pinpoint the issue.

.dot

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Autosampler Autosampler Check cluster_Column Column Check cluster_System System Plumbing Check start Carryover Suspected (Peak in Blank after High Std) as_check Q: Is the autosampler the source? A: Inject blank post-high std. Then, replace autosampler wash solutions with optimized ones and re-inject blank. start->as_check as_resolved Carryover Reduced/Eliminated. Source: Autosampler Wash/Hardware as_check->as_resolved Yes as_not_resolved Carryover Persists as_check->as_not_resolved No col_check Q: Is the column the source? A: Replace column with a zero-dead- volume union and inject blank. (System without column) as_not_resolved->col_check col_resolved Carryover Eliminated. Source: Column Contamination col_check->col_resolved Yes col_not_resolved Carryover Persists col_check->col_not_resolved No sys_check Inspect rotor seal, stator, and fittings for wear or tightness. Clean/replace as necessary. col_not_resolved->sys_check sys_resolved Problem Solved sys_check->sys_resolved

Caption: A logical workflow for troubleshooting HPLC carryover.

Q3: What are the best wash solvents for minimizing this compound carryover in the autosampler?

A: Quinaprilat is a polar compound, soluble in aqueous solutions but potentially prone to ionic and hydrogen bonding interactions. An effective wash protocol often requires a multi-solvent approach to remove all residue from the needle and injection port. A strong organic solvent is needed to remove non-polar residues from the sample matrix, while an acidic or basic aqueous wash is needed to disrupt ionic interactions of the polar this compound.

A highly effective strategy involves using a sequence of washes:

  • Strong Organic Solvent: A solution like 100% Acetonitrile or a mix of Acetonitrile/Isopropanol/Methanol (e.g., 1:1:1) to remove greasy residues.

  • Acidic Aqueous Wash: A solution of 0.2-0.5% Formic Acid in Water. This helps to neutralize and solubilize the dicarboxylic acid structure of Quinaprilat.

  • Final Rinse with Initial Mobile Phase: A final wash with the starting mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure the needle is equilibrated for the next injection.

Q4: Can the column itself be a major source of carryover? How do I clean it?

A: Yes, the column, particularly the inlet frit and the head of the stationary phase, can be a significant source of carryover, especially for polar compounds that have strong interactions with the packing material.[2][3] If you've ruled out the autosampler, a dedicated column wash is necessary. A "saw-tooth" wash, cycling between high and low organic mobile phases, can be more effective than a continuous high-organic wash.[2][4]

Troubleshooting Guides

Guide 1: Optimizing Autosampler Wash Method

This guide provides a systematic approach to developing a robust needle wash protocol to minimize this compound carryover.

Objective: To determine the optimal combination of wash solvents and volumes.

Procedure:

  • Inject a high-concentration standard of this compound.

  • Inject a blank sample (mobile phase or matrix) using your standard wash protocol. Quantify the carryover peak.

  • Modify the wash protocol according to the table below, performing a new high-standard injection followed by a blank injection for each condition.

  • Compare the percentage of carryover for each condition to identify the most effective protocol.

Data Presentation: Example Carryover Study for a Polar Analyte

The following table illustrates the results from a carryover study on a polar compound similar to Quinaprilat, demonstrating the effectiveness of different wash solvent compositions. The carryover is calculated as the peak area in the blank injection as a percentage of the peak area in the preceding high-concentration standard.[5]

Wash Protocol IDWash Solvent 1 (Strong/Organic)Wash Solvent 2 (Aqueous/Modifier)Wash Volume (µL)Observed Carryover (%)
P1 (Default)50:50 ACN:H₂O-6000.15%
P2100% ACN-8000.09%
P3100% IPA-8000.07%
P4100% ACN0.2% Formic Acid in H₂O800 (400 each)0.01%
P5 (Optimized) 75:25 ACN:IPA 0.5% Formic Acid in H₂O 1000 (500 each) <0.005% (Not Detected)

Note: This data is illustrative for a representative polar analyte. Actual results for this compound may vary based on the specific LC system and conditions.

.dot

Carryover_Mechanism cluster_Injection Injection Cycle cluster_Carryover Carryover Path Needle Autosampler Needle Vial High Conc. Sample Vial Needle->Vial 1. Aspirates Sample Port Injection Port / Rotor Seal Needle->Port 3. Needle moves to Port Residue Analyte Residue (this compound) Vial->Residue Adsorption Blank Blank Injection Port->Blank 4. Injects Blank Residue->Needle 2. Residue remains on needle/port surfaces Residue->Blank 5. Residue desorbs into blank flow path Detector Detector Blank->Detector GhostPeak False Peak in Blank Detector->GhostPeak

Caption: Mechanism of autosampler-related analyte carryover.

Guide 2: Protocol for System and Column Deep Cleaning

If optimized autosampler washing does not resolve the carryover, a more thorough system and column cleaning is required.

Experimental Protocol:

Materials:

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Zero-dead-volume union

Procedure:

  • System Flush (without column):

    • Remove the column from the system and replace it with a zero-dead-volume union.

    • Place all solvent lines (A, B, C, D) into a bottle of 100% IPA.

    • Flush the system at a moderate flow rate (e.g., 1-2 mL/min) for 30 minutes.

    • Repeat the flush with 100% ACN for 15 minutes, followed by 100% MeOH for 15 minutes, and finally with 100% HPLC-grade water for 30 minutes. This removes both organic and inorganic buildup.

  • Column Restoration / Deep Clean:

    • Warning: Reverse flushing should only be done if permitted by the column manufacturer.

    • If possible, disconnect the column and reverse its direction.

    • Flush the column sequentially with the following solvents for at least 20 column volumes each:

      • Mobile Phase (without buffer salts)

      • 100% Water

      • 100% Acetonitrile

      • 100% Isopropanol (an excellent solvent for removing strongly adsorbed compounds)

      • 100% Acetonitrile

      • Mobile Phase (without buffer salts)

    • Return the column to its original orientation.

  • System Re-equilibration:

    • Re-install the cleaned column.

    • Flush the entire system with your initial mobile phase conditions for at least 30-60 minutes, or until the baseline is stable.

    • Perform several blank injections to confirm that the carryover has been eliminated before running samples.

References

Validation & Comparative

Assessing the Isotopic Purity of Quinaprilat-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards is a critical parameter ensuring accuracy and reliability in quantitative bioanalytical assays. This guide provides a comparative assessment of the isotopic purity of Quinaprilat-d5, a deuterated internal standard for the angiotensin-converting enzyme (ACE) inhibitor Quinaprilat. We present available data for this compound and compare it with alternative deuterated standards, Enalaprilat-d5 and Lisinopril-d5, supported by detailed experimental protocols for isotopic purity assessment.

Understanding Isotopic Purity

Deuterated internal standards are essential for correcting variability during sample preparation and analysis in mass spectrometry-based quantification. The effectiveness of a deuterated standard is highly dependent on its isotopic purity, which refers to the percentage of the molecules that contain the desired number of deuterium atoms. High isotopic purity minimizes interference from unlabeled or partially labeled species, ensuring accurate quantification of the target analyte.

Isotopic purity is typically characterized by two key parameters:

  • Isotopic Enrichment: The percentage of deuterium atoms at a specific labeled position within the molecule.

  • Isotopologue Distribution: The relative abundance of molecules with different numbers of deuterium atoms (e.g., d0, d1, d2, d3, d4, d5). A high-purity deuterated standard will have a very high abundance of the desired deuterated species (e.g., d5) and very low abundances of other isotopologues.

Comparative Analysis of Deuterated ACE Inhibitor Standards

To provide a clear comparison, the following table summarizes the available isotopic purity data for this compound and its alternatives, Enalaprilat-d5 and Lisinopril-d5. It is important to note that obtaining a certificate of analysis with detailed isotopologue distribution for this compound proved challenging. The data presented is based on commercially available information.

Deuterated StandardSupplier InformationIsotopic PurityIsotopologue Distribution (d0-d5)
This compound VariousData not readily available in certificates of analysis.Not specified.
Enalaprilat-d5 Sodium Salt Santa Cruz Biotechnology99.3%[1]Not specified.
Enalapril-d5 (maleate) Cayman Chemical≥99% (d1-d5 deuterated forms)Not specified.
Enalaprilat-(phenyl-d5) Sigma-Aldrich98 atom % D[2]Not specified.
Lisinopril-d5 MedChemExpress96.0%Not specified.

Note: The lack of detailed, publicly available isotopologue distribution data for this compound highlights the importance of requesting this information from suppliers or performing in-house verification.

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of deuterated standards like this compound can be rigorously assessed using two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for determining the isotopic purity and isotopologue distribution of a deuterated compound. The method involves separating the deuterated standard from any potential impurities and then analyzing the mass-to-charge ratio of the ions to determine the relative abundance of each isotopologue.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis Sample Dissolve this compound in appropriate solvent LC_Column Inject sample onto a reverse-phase C18 column Sample->LC_Column Elution Isocratic or gradient elution with a suitable mobile phase LC_Column->Elution ESI Electrospray Ionization (ESI) in positive ion mode Elution->ESI Full_Scan Acquire full scan mass spectra over the expected m/z range ESI->Full_Scan EIC Extract Ion Chromatograms (EICs) for each isotopologue (d0-d5) Full_Scan->EIC Integration Integrate peak areas of each EIC EIC->Integration Correction Correct for natural isotopic abundance Integration->Correction Calculation Calculate isotopic purity and relative abundance of each isotopologue Correction->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample_Prep Dissolve this compound in a suitable deuterated solvent H1_NMR Acquire ¹H NMR spectrum Sample_Prep->H1_NMR H2_NMR Acquire ²H NMR spectrum Integration Integrate signals in both ¹H and ²H spectra H2_NMR->Integration Comparison Compare the integral values of residual proton and deuterium signals Integration->Comparison Calculation Calculate site-specific isotopic enrichment Comparison->Calculation

References

limit of detection (LOD) and quantification (LOQ) for Quinaprilat using Quinaprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioanalytical Quantification of Quinaprilat

This guide provides a detailed comparison of analytical methods for the quantification of Quinaprilat, the active metabolite of the antihypertensive drug Quinapril. It is intended for researchers, scientists, and professionals in drug development seeking to establish robust and sensitive bioanalytical assays. The focus is on the limit of detection (LOD) and limit of quantification (LOQ) achievable with various techniques, with a particular emphasis on methods utilizing Quinaprilat-d5 as an internal standard.

Data Summary: LOD & LOQ for Quinaprilat

The selection of an appropriate analytical method is critical for accurately determining the concentration of Quinaprilat in biological matrices. The following table summarizes the reported limits of quantification for Quinaprilat using different analytical techniques and internal standards.

Analytical MethodMatrixInternal StandardLimit of Quantification (LOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Citation
LC-MS/MSHuman PlasmaCarvedilol10Not Reported[1]
UPLC-MS/MSHuman PlasmaLisinopril10.012Not Reported[2]
HPLC-UVHuman PlasmaNot Specified20Not Reported[3]
Capillary Zone ElectrophoresisUrineNot Specified9595[4]
LC-MS/MSPlasma & UrineDeuterium-labelled internal standards0.05 (Plasma), 0.5 (Urine)Not Reported[5]
HPLC with Fluorometric DetectionPlasma & UrineNot SpecifiedNot Reported5-10[5]
LC MethodPharmaceutical SamplesCloxacillin Sodium1.06 µg/mL (1060 ng/mL)0.35 µg/mL (350 ng/mL)[6]

Experimental Protocols

A highly sensitive and specific method for the quantification of Quinaprilat involves Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often employing a deuterated internal standard like this compound for enhanced accuracy and precision.

Representative LC-MS/MS Protocol for Quinaprilat Quantification

This protocol is a synthesized representation of common methodologies described in the literature.

1. Sample Preparation:

  • Objective: To extract Quinaprilat and the internal standard from the biological matrix (e.g., plasma).

  • Procedure:

    • To 100 µL of plasma sample, add a known concentration of the internal standard, this compound.

    • Perform protein precipitation by adding an organic solvent such as acetonitrile or a mixture of acetonitrile and methanol.

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.

    • Carefully collect the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Objective: To separate Quinaprilat and this compound from other components in the sample extract.

  • Typical Parameters:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A reverse-phase column, such as a C18 or C8 column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Appropriate for the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: A small volume of the prepared sample supernatant (e.g., 1-10 µL).

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify Quinaprilat and this compound.

  • Typical Parameters:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Quinaprilat and this compound are monitored.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

Methodology Comparison

LC-MS/MS with this compound:

  • Advantages: This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard like this compound perfectly mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, which leads to highly reliable results. The reported LOQs for LC-MS/MS methods are consistently in the low ng/mL to sub-ng/mL range, making it suitable for pharmacokinetic studies.

  • Disadvantages: The initial cost of instrumentation can be high.

Alternative Methods:

  • HPLC-UV: This method is less sensitive than LC-MS/MS, with a reported LOQ of 20 ng/mL.[3] While more accessible in terms of equipment, it may lack the sensitivity required for studies with low drug concentrations. It is also more susceptible to interferences from other compounds in the biological matrix.

  • Capillary Zone Electrophoresis: This technique offers an alternative separation method. However, the reported LOD and LOQ for Quinaprilat in urine are significantly higher (95 ng/mL) than what is achievable with LC-MS/MS, limiting its application for low-level quantification.[4]

  • LC-MS/MS with other internal standards: While other internal standards like Carvedilol and Lisinopril have been used, a deuterated standard like this compound is theoretically superior as its chemical and physical properties are nearly identical to the analyte, providing the most accurate correction for experimental variability.

Visualized Workflows

Experimental Workflow for Quinaprilat Quantification

Workflow for Quinaprilat Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: A typical workflow for the quantification of Quinaprilat in plasma using LC-MS/MS.

Logical Relationship in Bioanalytical Method Validation

Key Parameters in Bioanalytical Method Validation cluster_sensitivity Sensitivity cluster_performance Performance Characteristics Validation Method Validation LOD LOD (Limit of Detection) Validation->LOD LOQ LOQ (Limit of Quantification) Validation->LOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability

Caption: Core parameters evaluated during the validation of a bioanalytical method.

References

A Comparative Stability Analysis: Quinaprilat-d5 vs. Non-labeled Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of Quinaprilat-d5 and its non-labeled counterpart, Quinaprilat. While direct comparative forced degradation studies are not publicly available, this document synthesizes theoretical principles, known degradation pathways of the non-labeled compound, and standard analytical methodologies to provide a comprehensive stability evaluation. The inclusion of a deuterium-labeled internal standard, this compound, is predicated on its enhanced stability, a concept explored herein through the lens of the Kinetic Isotope Effect (KIE).

The Foundation of Enhanced Stability in this compound: The Kinetic Isotope Effect

Deuterium labeling, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a well-established strategy to enhance the metabolic and chemical stability of pharmaceutical compounds.[1] This enhancement is primarily attributed to the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[2][3] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reactions that involve the cleavage of this bond.[2][4]

In the context of Quinaprilat, deuteration at specific positions can sterically hinder enzymatic or chemical attacks that would otherwise lead to degradation. This makes this compound an ideal internal standard for bioanalytical assays, as it is expected to remain stable throughout the sample preparation and analysis process, mirroring the behavior of the analyte without undergoing degradation itself.

Degradation Pathways of Non-labeled Quinaprilat

Quinaprilat, the active metabolite of the prodrug Quinapril, is susceptible to degradation through two primary pathways: hydrolysis and intramolecular cyclization.[1][3] These degradation routes are influenced by environmental factors such as pH, temperature, and humidity.[3]

  • Hydrolysis: This involves the cleavage of the ester bond in the ethyl ester side chain of the parent drug, Quinapril, to form Quinaprilat. While Quinaprilat itself does not have this ester, other ester-containing ACE inhibitors are known to be susceptible to further hydrolysis.

  • Intramolecular Cyclization: A more significant degradation pathway for Quinaprilat involves the formation of a diketopiperazine (DKP) derivative.[1][5] This occurs through an internal nucleophilic attack of the secondary amine on the amide carbonyl group, leading to the formation of a cyclic product.

These degradation pathways are critical considerations in the formulation and storage of Quinapril and its active metabolite.

Comparative Stability Data (Hypothetical)

The following table summarizes the expected outcomes of a forced degradation study on Quinaprilat and this compound, based on the principles of the Kinetic Isotope Effect. The quantitative data presented is hypothetical, illustrating the anticipated enhanced stability of the deuterated compound.

Stress ConditionParameterNon-labeled QuinaprilatThis compound
Acidic Hydrolysis (0.1 N HCl, 60°C, 24h)% Degradation~15%< 5%
Major DegradantsDiketopiperazine derivativeMinimal
Alkaline Hydrolysis (0.1 N NaOH, 25°C, 8h)% Degradation~20%< 7%
Major DegradantsDiketopiperazine derivativeMinimal
Oxidative Degradation (3% H₂O₂, 25°C, 24h)% Degradation~10%< 3%
Major DegradantsOxidized impuritiesMinimal
Thermal Degradation (80°C, 48h)% Degradation~18%< 6%
Major DegradantsDiketopiperazine derivativeMinimal
Photostability (ICH Q1B, 200 W·h/m²)% Degradation< 5%< 2%
Major DegradantsPhotolytic adductsMinimal

Experimental Protocols

To empirically determine the comparative stability, a forced degradation study would be conducted. The following are detailed methodologies for the key experiments.

Forced Degradation (Stress Testing) Protocol
  • Objective: To induce degradation of Quinaprilat and this compound under various stress conditions to compare their stability profiles.

  • Materials: Quinaprilat, this compound, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), HPLC-grade water, Acetonitrile, Phosphate buffer.

  • Procedure:

    • Stock Solutions: Prepare separate stock solutions of Quinaprilat and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Acidic Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Alkaline Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature (25°C) for 8 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours.

    • Thermal Degradation: Place solid samples of Quinaprilat and this compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photostability: Expose solid samples of Quinaprilat and this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Objective: To develop a chromatographic method capable of separating the parent drug from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (phosphate buffer, pH 3.0) and mobile phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_metabolism Metabolic Activation cluster_action Pharmacological Action Quinapril Quinapril Quinaprilat Quinaprilat Quinapril->Quinaprilat Hepatic Esterases ACE ACE Quinaprilat->ACE Inhibition Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Caption: Metabolic activation of Quinapril and mechanism of action of Quinaprilat.

cluster_degradation Quinaprilat Degradation Pathways Quinaprilat Quinaprilat Hydrolysis_Product Hydrolysis (Further Degradation) Quinaprilat->Hydrolysis_Product H₂O / H⁺ or OH⁻ DKP Diketopiperazine (Cyclization Product) Quinaprilat->DKP Intramolecular Cyclization

Caption: Primary degradation pathways of non-labeled Quinaprilat.

start Start: Prepare Stock Solutions (Quinaprilat & this compound) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Prepare Sample stress->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze compare Compare % Degradation and Degradant Profiles analyze->compare

Caption: Experimental workflow for comparative forced degradation study.

Conclusion

References

A Comparative Guide to Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for Quinaprilat-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Quinaprilat, the deuterated internal standard Quinaprilat-d5 is crucial for accurate quantification. The choice of sample preparation technique is a critical step that directly impacts the reliability and efficiency of the analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two common sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), with a focus on their application to the analysis of this compound in biological matrices.

Overview of Techniques

Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from a biological sample, such as plasma or serum. It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample, which denatures and precipitates the proteins.[1][2] Following centrifugation, the supernatant containing the analyte of interest is separated for analysis.[3] Its primary advantages are its simplicity, speed, and low cost.[2]

Liquid-Liquid Extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The analyte partitions into the organic phase, leaving interfering substances in the aqueous phase. This technique is known for providing a cleaner extract compared to PPT, which can lead to reduced matrix effects in LC-MS/MS analysis.[4]

Experimental Data Comparison

The following table summarizes the key performance parameters for Protein Precipitation and Liquid-Liquid Extraction in the context of Quinaprilat analysis. While direct comparative studies for this compound are not extensively published, the data for the non-deuterated form, Quinaprilat, provides a strong basis for comparison.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Key Considerations
Recovery >80% for QuinaprilatGenerally >75% for a range of analytes[4]Recovery in PPT can be affected by the choice of precipitating solvent and the solvent-to-sample ratio.[1] LLE recovery is dependent on the choice of extraction solvent and pH.
Matrix Effect Can be significant due to residual phospholipids and other endogenous components.[5][6]Generally lower than PPT due to more effective removal of interfering substances.[4]High matrix effects can lead to ion suppression or enhancement in LC-MS/MS, affecting accuracy and precision.[6]
Limit of Quantification (LOQ) 10 ng/mL for QuinaprilatMethod dependent, but cleaner extracts can potentially lead to lower LOQs.A lower LOQ is desirable for studies requiring high sensitivity.
Speed & Throughput High; amenable to 96-well plate formats.[1][3]Moderate; can be more time-consuming than PPT, though supported liquid extraction (SLE) formats improve throughput.[4]For large sample batches, the speed of PPT is a significant advantage.
Cost Low; requires minimal solvent and consumables.Moderate; typically requires larger volumes of high-purity organic solvents.Cost-effectiveness can be a deciding factor, especially in high-throughput environments.
Simplicity Very simple and easy to automate.[1]More complex, requiring optimization of solvent and pH, and careful phase separation.The simplicity of PPT reduces the potential for human error.

Experimental Protocols

Below are representative experimental protocols for the preparation of plasma samples containing this compound using both Protein Precipitation and Liquid-Liquid Extraction.

Protein Precipitation Protocol

This protocol is adapted from a method used for the bioequivalence study of Quinapril and its metabolite Quinaprilat.

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add 300 µL of a cold (-20°C) organic solvent, such as acetonitrile or a mixture of acetonitrile:methanol (8:2 v/v), to precipitate the proteins.[7]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid-Liquid Extraction Protocol

This is a general LLE protocol that would be optimized for this compound.

  • To 100 µL of plasma sample in a glass tube, add the internal standard solution (this compound).

  • Add a buffering agent to adjust the pH of the sample. The optimal pH will depend on the pKa of Quinaprilat to ensure it is in a neutral form for efficient extraction into the organic phase.

  • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex the mixture vigorously for 5-10 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for both sample preparation techniques.

PPT_Workflow cluster_PPT Protein Precipitation Workflow plasma Plasma Sample + this compound add_solvent Add Organic Solvent (e.g., Acetonitrile) plasma->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis1 LC-MS/MS Analysis supernatant->analysis1

Protein Precipitation Workflow for this compound.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction Workflow plasma Plasma Sample + this compound add_buffer_solvent Add Buffer & Organic Solvent (e.g., Ethyl Acetate) plasma->add_buffer_solvent vortex2 Vortex add_buffer_solvent->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase evaporate Evaporate to Dryness organic_phase->evaporate reconstitute Reconstitute evaporate->reconstitute analysis2 LC-MS/MS Analysis reconstitute->analysis2

Liquid-Liquid Extraction Workflow for this compound.

Conclusion

The choice between Protein Precipitation and Liquid-Liquid Extraction for this compound analysis depends on the specific requirements of the study.

  • Protein Precipitation is the method of choice for high-throughput screening and when rapid sample turnaround is a priority. Its simplicity and low cost are major advantages, although the potential for significant matrix effects must be carefully evaluated during method development.

  • Liquid-Liquid Extraction is preferable when lower detection limits are required and minimizing matrix effects is critical for ensuring the accuracy and precision of the assay. While more labor-intensive and costly, the resulting cleaner extracts can lead to more robust and reliable data.

For the development of a validated bioanalytical method for this compound, it is recommended to evaluate both techniques to determine which provides the optimal balance of recovery, matrix effect, sensitivity, and throughput for the intended application.

References

performance of Quinaprilat-d5 in different biological matrices (e.g., blood, plasma, urine)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of the performance of Quinaprilat-d5, a deuterated internal standard for the active metabolite of Quinapril, in various biological matrices. The guide synthesizes available data on its use and compares its performance with alternative internal standards, offering insights into method development and validation for bioanalytical assays.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. This is primarily due to its ability to mimic the analyte of interest during sample preparation and ionization, thus effectively compensating for matrix effects and improving the accuracy and precision of the results. While the theoretical benefits of this compound are well-established, this guide also presents a practical comparison with other commercially available and commonly used internal standards, namely Carvedilol and Lisinopril, based on published experimental data. The performance of these internal standards is evaluated in human plasma, with a focus on key validation parameters such as recovery, precision, and accuracy.

Performance Comparison of Internal Standards for Quinaprilat Analysis in Human Plasma

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. The following tables summarize the performance of Quinaprilat analysis in human plasma using different internal standards.

Table 1: Method Validation Parameters for Quinaprilat Analysis with Carvedilol as Internal Standard [1]

ParameterQuinaprilatCarvedilol (IS)
Linearity Range 10 - 2000 ng/mL-
Lower Limit of Quantitation (LLOQ) 10 ng/mL-
Intra-day Precision (%CV) < 15%-
Inter-day Precision (%CV) < 15%-
Accuracy (%Bias) Within ±15%-
Sample Preparation Protein PrecipitationProtein Precipitation
Analytical Technique LC-MS/MSLC-MS/MS

Table 2: Recovery Data for Quinaprilat Analysis with Lisinopril as Internal Standard [2][3]

AnalyteMean Recovery (%)
Quinaprilat62.6%
Lisinopril (IS)61.3%
Sample Preparation One-step extraction
Analytical Technique UPLC-MS/MS

Note: Direct comparative data for the recovery and matrix effects of this compound was not available in the reviewed literature. However, the use of a deuterated internal standard is the most effective strategy to minimize the impact of matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and validating bioanalytical methods. Below is a representative protocol for the analysis of Quinaprilat in human plasma using an alternative internal standard.

Detailed Experimental Protocol using Carvedilol as Internal Standard[1]

This method was developed for the bioequivalence evaluation of Quinapril and its metabolite Quinaprilat in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (Carvedilol).

  • Add 780 µL of a mixture of acetonitrile and methanol (8:2 v/v) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: A suitable HPLC system capable of gradient elution.

  • Column: A C18 analytical column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate of 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quinaprilat: [Precursor ion] > [Product ion]

    • Carvedilol (IS): [Precursor ion] > [Product ion]

Visualizing the Bioanalytical Workflow

To provide a clear overview of the process, the following diagram illustrates a typical experimental workflow for the bioanalysis of Quinaprilat in biological matrices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Matrix (Plasma, Urine, Blood) add_is Add Internal Standard (this compound or Alternative) sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation & Reconstitution centrifuge->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing raas_pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone ACE ACE Quinaprilat Quinaprilat Quinaprilat->ACE Inhibition Renin Renin

References

Safety Operating Guide

Navigating the Disposal of Quinaprilat-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Quinaprilat-d5, a deuterated metabolite of the ACE inhibitor Quinapril, ensuring compliance with regulatory standards and fostering a culture of safety.

This compound, used in research settings, requires careful handling and disposal due to its chemical nature and the general regulations governing pharmaceutical waste.[1][2][3][4] Adherence to these procedures minimizes risks to personnel and the environment.

Key Compound Data

A summary of the quantitative data for this compound is presented below, offering a quick reference for laboratory personnel.

PropertyValueReference
Molecular Formula C23H21D5N2O5[5]
Molecular Weight 415.49 g/mol [5]
Melting Point 166-168°C[5]
Form Crystalline Solid[5]
Solubility Methanol[5]
Storage Temperature Room Temperature

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be approached with the understanding that it is a research chemical and a pharmaceutical compound. The following protocol is a synthesis of general best practices for chemical and pharmaceutical waste disposal.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to review the Safety Data Sheet (SDS) for Quinaprilat. The SDS for the non-deuterated form indicates that it can cause skin and serious eye irritation and is suspected of damaging fertility or the unborn child.[6]

  • Required PPE:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • Laboratory coat

Step 2: Segregation and Waste Classification

Proper segregation of chemical waste is paramount. This compound should not be mixed with general laboratory trash or other incompatible waste streams.

  • Classification: Treat this compound as hazardous pharmaceutical waste.[2][3] This is a precautionary measure, as specific regulations for the deuterated form are not available. According to the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste can be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]

  • Container: Use a designated, clearly labeled, and sealed container for hazardous chemical waste. The container should be compatible with the chemical properties of this compound.

Step 3: Preparing for Disposal

For small quantities of unused this compound, direct disposal as chemical waste is the recommended approach. Do not dispose of it down the drain or in regular trash.[2]

  • Original Container: If possible, keep the compound in its original, tightly sealed container.[6]

  • Labeling: Ensure the waste container is accurately labeled with the chemical name ("this compound") and any relevant hazard symbols.

Step 4: Final Disposal

The final disposal must be conducted through an approved hazardous waste management service.

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracted services for the disposal of hazardous chemical and pharmaceutical waste. Contact them for specific instructions and to arrange for pickup.

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2][3] This ensures the complete destruction of the compound.

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Quinaprilat_d5_Disposal start Start: this compound for Disposal assess_hazards 1. Assess Hazards (Review SDS for Quinaprilat) start->assess_hazards wear_ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe classify_waste 3. Classify as Hazardous Pharmaceutical Waste wear_ppe->classify_waste is_small_quantity Small Research Quantity? classify_waste->is_small_quantity prepare_for_disposal 4. Prepare for Disposal is_small_quantity->prepare_for_disposal Yes improper_disposal Improper Disposal (Drain, Regular Trash) is_small_quantity->improper_disposal No (Consult EHS for bulk disposal) package_waste Package in Labeled, Sealed Container prepare_for_disposal->package_waste contact_ehs 5. Contact Institutional EHS package_waste->contact_ehs arrange_pickup Arrange for Hazardous Waste Pickup contact_ehs->arrange_pickup incineration 6. Final Disposal via Incineration arrange_pickup->incineration

Caption: Workflow for the safe disposal of this compound.

Handling of Deuterated Compounds

While the primary disposal guidelines are dictated by the pharmaceutical nature of Quinaprilat, its deuteration warrants consideration. Deuterated compounds can exhibit different physical properties, such as boiling points, compared to their non-deuterated counterparts.[7] However, for disposal purposes, the chemical hazards of the parent molecule are the guiding factor. Some deuterated compounds, particularly solvents, may be recycled.[8][9] Given that this compound is a solid research compound, recycling is not a standard option, and it should be treated as chemical waste. To avoid isotopic contamination of other materials, handle it in a designated area.[10]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.